Technical Guide: Synthesis of 7-Bromo-1-(difluoromethyl)-1H-indazole
The following technical guide details the synthesis of 7-bromo-1-(difluoromethyl)-1H-indazole , a challenging motif due to the steric influence of the C7-bromine atom on regioselectivity. This guide is structured to addr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 7-bromo-1-(difluoromethyl)-1H-indazole , a challenging motif due to the steric influence of the C7-bromine atom on regioselectivity.
This guide is structured to address the specific difficulty of accessing the N1-isomer (the target) over the kinetically and sterically favored N2-isomer .
Executive Summary & Strategic Analysis
The introduction of a difluoromethyl (
) group onto the nitrogen of 7-bromoindazole is a non-trivial transformation. Unlike unsubstituted indazoles, where N1-alkylation is often thermodynamically preferred, the 7-bromo substituent exerts significant steric hindrance on the N1 position.
Key Technical Challenges:
Regioselectivity Inversion: Direct difluoromethylation of 7-bromoindazole typically favors the N2-isomer (ratio ~3:1 in favor of N2) due to the steric clash between the bulky bromine at C7 and the incoming electrophile at N1.
Separation: The resulting isomers (N1 vs. N2) have similar polarities, requiring precise purification protocols.
Reagent Selection: The choice of difluorocarbene source (
) dictates safety profiles and scalability.
This guide presents the Direct Difluoromethylation Route using a difluorocarbene precursor, which is the most validated method in the literature, alongside a robust separation strategy to isolate the target N1-isomer.
Reaction Mechanism & Pathway
The reaction proceeds via the in situ generation of singlet difluorocarbene (
). The indazole nitrogen acts as the nucleophile. The mechanism is complicated by the ambident nature of the indazole anion.
Setup: Charge a multi-neck flask with 7-bromoindazole dissolved in dioxane. Add the aqueous KOH solution (40% w/v).
Addition: Heat the mixture to 70–80 °C. Bubble
gas slowly into the reaction mixture with vigorous stirring. Caution: Use a fume hood; is an ozone-depleting substance. Ensure cold traps are used.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) will disappear, replaced by two higher running spots (Isomers).
Quench: Upon completion (~4–5 h), cool to room temperature and dilute with water.
Extraction: Extract with Methyl tert-butyl ether (MTBE) (
). Wash combined organics with brine, dry over anhydrous , and concentrate.
Method B: Solid-State Alternative (Sodium Chlorodifluoroacetate)
Recommended for modern labs to avoid gas cylinders.
Reagents:
Substrate: 7-Bromo-1H-indazole (1.0 equiv)
Reagent: Sodium chlorodifluoroacetate (
) (2.5 equiv)
Base:
(2.0 equiv)
Solvent: DMF or Diglyme (anhydrous)
Workflow:
Dissolve substrate and base in DMF. Heat to 95 °C.
Add
portion-wise over 1 hour (rapid addition causes carbene dimerization to tetrafluoroethylene).
Stir at 100 °C for 2 hours.
Workup as above.
Purification & Isolation Strategy
Since the reaction yields a mixture (~1:3 ratio of N1:N2), isolation is the critical step.
Separation Workflow Diagram
Caption: Two-stage purification process required to isolate the minor N1 isomer.
Purification Details:
Distillation: Under reduced pressure (0.5 Torr), the N1-isomer typically boils at a lower temperature (~70–72 °C) compared to the N2-isomer (~83–85 °C).[3] Collect the early fractions.
Crystallization: Dissolve the N1-enriched fraction in hot hexane. Cool slowly to 0 °C. The N1-isomer crystallizes as a white solid.
Characterization Data
Correct structural assignment is vital. The position of the
triplet in H NMR is the diagnostic marker.
Table 1: Comparative Analytical Data
Feature
Target: N1-Isomer
By-product: N2-Isomer
Structure
1-(difluoromethyl)-7-bromoindazole
2-(difluoromethyl)-7-bromoindazole
Yield
~16% (Minor)
~48% (Major)
Melting Point
76 – 77 °C
68 – 70 °C
H NMR ()
8.20 ppm (t, Hz)
7.81 ppm (t, Hz)
Shift Logic
Deshielded by 7-Br proximity
Less steric/electronic perturbation
F NMR
-95.1 ppm (d)
-95.9 ppm (d)
Note: The extreme downfield shift of the N1-CF2H proton (8.2 ppm) compared to typical indazoles (7.5 ppm) is a specific signature of the 7-bromo substituent effect.
Safety & Handling
Difluorocarbene Sources: Both
and generate , a reactive species. is an asphyxiant and ozone depleter; use strictly in a fume hood with cold traps.
Exotherm: The reaction of
with base is exothermic. Control addition rates to prevent thermal runaways.
Pressure: If using a sealed tube for the reaction (to improve gas retention), ensure the vessel is rated for the pressure generated by the gas and elevated temperature.
References
N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 2022, 20(3), 3-10. (Primary source for 7-bromo regioselectivity and separation data).
Regioselective C3–H Trifluoromethylation of 2H-Indazole. The Journal of Organic Chemistry, 2019. (Context on indazole radical reactivity).
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules, 2024. (Background on 7-bromoindazole handling and scale-up).
7-Bromo-1-(difluoromethyl)-1H-indazole: Technical Profile & Synthesis Guide
The following technical guide provides an in-depth analysis of 7-bromo-1-(difluoromethyl)-1H-indazole , a specialized heterocyclic building block used in advanced medicinal chemistry. Executive Summary 7-bromo-1-(difluor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 7-bromo-1-(difluoromethyl)-1H-indazole , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
7-bromo-1-(difluoromethyl)-1H-indazole is a high-value fluorinated heterocyclic intermediate designed for the synthesis of bioactive small molecules. It combines two critical structural features: a bromine handle at the C7 position, enabling versatile cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and a difluoromethyl (
) group at the N1 position.
The
moiety serves as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while significantly improving metabolic stability and membrane permeability compared to non-fluorinated analogs. This compound is primarily synthesized via the direct -difluoromethylation of 7-bromoindazole, a process requiring precise regiochemical control to distinguish between the N1 and N2 isomers.
Chemical Identity & Structural Properties[1][2][3][4][5][6]
Property
Detail
Chemical Name
7-Bromo-1-(difluoromethyl)-1H-indazole
Molecular Formula
Molecular Weight
247.04 g/mol
Parent CAS
53857-58-2 (7-Bromo-1H-indazole)
Derivative Status
Specialized Research Intermediate (See Petko et al., 2022)
SMILES
FC(F)n1nc2c(Br)cccc21
Key Functional Groups
Aryl Bromide (C7), Difluoromethyl amine (N1)
Predicted LogP
~3.1 (High Lipophilicity)
Structural Visualization
The molecule consists of a fused benzene and pyrazole ring (indazole). The regiochemistry is critical: the difluoromethyl group is attached to the nitrogen atom adjacent to the benzene ring (N1), not the distal nitrogen (N2).
Synthetic Architecture
The Regioselectivity Challenge
The synthesis of
-substituted indazoles is historically challenging due to tautomerism between the and forms. Direct alkylation typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers. Introducing a difluoromethyl group exacerbates this due to the unique reactivity of difluorocarbene sources.
Validated Synthesis Protocol
The most authoritative method for accessing this scaffold is derived from the work of Petko et al. (2022) , utilizing a difluorocarbene source under basic conditions.
Caption: Synthesis workflow for N-difluoromethylation of 7-bromoindazole showing critical isomer separation step.
Functional Utility in Drug Discovery[1][7]
The "Magic Methyl" Bioisostere
The
group is often termed a "lipophilic hydrogen bond donor."
H-Bonding: The C-H bond in
is sufficiently acidic to act as a weak hydrogen bond donor, mimicking alcohols or amines but without the rapid metabolic conjugation (glucuronidation) often seen with -OH or -NH groups.
Lipophilicity: Substitution of N-H or N-CH3 with N-
typically increases , improving blood-brain barrier (BBB) penetration.
Synthetic Versatility (The C7-Bromo Handle)
The bromine atom at position 7 is sterically crowded but chemically distinct, allowing for orthogonal functionalization.
Reaction Type
Partner Reagent
Resulting Motif
Application
Suzuki-Miyaura
Aryl Boronic Acids
7-Aryl-1-()-indazole
Kinase Inhibitors (e.g., VEGFR, p38)
Buchwald-Hartwig
Amines/Amides
7-Amino-1-()-indazole
CNS Active Agents
Heck Coupling
Alkenes
7-Alkenyl-1-()-indazole
Extended conjugated systems
Safety & Handling Protocols
Warning: This compound is a halogenated aromatic and should be treated as a potential irritant and toxic substance.
Engineering Controls: All synthesis steps involving
(Freon-22) must be performed in a high-efficiency fume hood due to the risk of asphyxiation and ozone depletion potential (if released).
Personal Protective Equipment (PPE):
Nitrile gloves (double-gloving recommended for organofluorine handling).
Chemical splash goggles.
Lab coat.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The
group is generally stable, but the C-Br bond is light-sensitive over long periods.
References
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.
PubChem. (2025). 7-Bromo-1H-indazole (Parent Compound) CID 20323899. National Library of Medicine.
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A slight alteration with major consequences. Journal of Medicinal Chemistry.
Foundational
Substituted Indazole Derivatives: Structural Pharmacology & Therapeutic Applications
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
The indazole (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-indazole) scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the indole nucleus (found in tryptophan and serotonin) and the purine base (found in ATP). This structural duality allows substituted indazoles to act as high-affinity ligands for a diverse array of biological targets, most notably protein kinases (VEGFR, CDK) and G-protein coupled receptors (5-HT).
This technical guide analyzes the biological activity of substituted indazole derivatives, focusing on the causality between substitution patterns (SAR) and therapeutic efficacy. It details the mechanism of action for key FDA-approved agents, provides validated synthetic protocols for scaffold functionalization, and explores emerging antimicrobial applications.
Structural Pharmacology & Tautomerism
The indazole core consists of a benzene ring fused to a pyrazole ring.[1][2] Unlike indole, indazole contains two nitrogen atoms, conferring unique hydrogen-bonding capabilities.
Tautomeric Equilibrium
Indazole exists in two tautomeric forms: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Thermodynamics: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-tautomer is thermodynamically more stable (by approx. 2-4 kcal/mol) in the gas phase and non-polar solvents due to aromaticity preservation in the benzene ring.
Binding Implications: In biological systems, the specific tautomer bound depends on the protein pocket environment. For example, kinase inhibitors often bind in the
-form to donate a hydrogen bond to the kinase hinge region.
Pharmacophore Features[3][6]
N1 (Pyrrole-like): Hydrogen bond donor (in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Axitinib functions as a Type I (ATP-competitive) inhibitor.[3] It binds to the active conformation (DFG-in) of the kinase domain.
Hinge Interaction: The indazole core mimics the adenine ring of ATP. The N1-H and N2 atoms form bidentate hydrogen bonds with the backbone residues of the kinase hinge region (specifically Glu917 and Cys919 in VEGFR2).
Hydrophobic Fit: The substitution at the C3 position (styryl moiety) extends into the hydrophobic pocket, stabilizing the inactive state or preventing ATP entry.
Selectivity: The specific geometry of the indazole scaffold allows Axitinib to achieve picomolar potency (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
~ 0.1-0.2 nM for VEGFR2), significantly higher than first-generation TKIs.
Signaling Pathway Blockade
The following diagram illustrates how Indazole-based TKIs (like Axitinib) intercept the angiogenesis signaling cascade.
Figure 1: Mechanism of Angiogenesis Inhibition by Indazole Derivatives. The drug competes with ATP, preventing autophosphorylation and downstream signaling.
CNS Disorders: 5-HT Receptor Modulation
Indazoles are bioisosteres of indole (the core of Serotonin/5-HT), making them ideal scaffolds for targeting serotonin receptors.[3]
Case Study: Granisetron (Kytril®)
Target: 5-HT3 Receptor (Antagonist).[3][7][8]
Indication: Chemotherapy-induced nausea and vomiting (CINV).[3]
Core: The indazole ring acts as the aromatic anchor, occupying the binding site usually reserved for the indole of serotonin.
Linker: An amide linker connects the indazole to a bicyclic amine (granatane), which mimics the basic nitrogen of serotonin.
Activity: By blocking 5-HT3 (a ligand-gated ion channel), Granisetron prevents the depolarization of vagal afferent nerves, halting the emetic reflex.
Synthetic Protocol: C3-Functionalization
To develop novel indazole therapeutics, functionalization at the C3 position is the most critical step for generating diversity (SAR exploration). The Suzuki-Miyaura Cross-Coupling is the industry-standard protocol for this transformation.[3]
Validated Protocol: C3-Arylation of 1H-Indazole
Objective: Synthesis of 3-aryl-1H-indazole from 3-iodo-1H-indazole.
Solvent: 1,4-Dioxane : Water (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
ratio)
Step-by-Step Methodology:
Preparation: In a reaction vial, dissolve the 3-iodo-1H-indazole substrate in degassed 1,4-dioxane.
Activation: Add the arylboronic acid and the aqueous base solution.
Catalysis: Add the Palladium catalyst under an inert atmosphere (Nitrogen or Argon). Note: Oxygen must be excluded to prevent homocoupling of the boronic acid.
Reaction: Heat the mixture to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
for 4–12 hours. Monitor via TLC or LC-MS.
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over
Figure 2: Workflow for the Suzuki-Miyaura coupling of indazole derivatives.
Emerging Applications: Antimicrobial Agents
Recent research has identified indazole derivatives as potent inhibitors of Bacterial DNA Gyrase B (GyrB) .[11]
Mechanism: Unlike fluoroquinolones (which target GyrA), indazole derivatives target the ATPase domain of GyrB.
Advantage: Lack of cross-resistance with existing antibiotics.
Data Summary:
Compound Class
Target
Organism
Activity ( / MIC)
Indazole-Benzimidazole Hybrids
GyrB ATPase
S. aureus (MRSA)
nM
3-Carboxamide Indazoles
GyrB
E. coli
MIC g/mL
Nitro-Indazoles
undefined
C. albicans
MIC comparable to Fluconazole
References
Vertex Pharmaceuticals. (2015).[3] "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors." ACS Medicinal Chemistry Letters. Link
Pfizer Inc. (2018).[3] "Design, Synthesis, and Biological Evaluation of Axitinib Derivatives." Molecules. Link
National Institutes of Health (PubChem). "Axitinib Compound Summary." Link
Bentham Science. (2021).[3] "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Current Organic Synthesis. Link
RSC Advances. (2024). "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling."[10][3][12] Royal Society of Chemistry. Link
Boehringer Ingelheim. "Granisetron Hydrochloride Tablets USP Prescribing Information."[3] Link(Note: Generic link to DailyMed for verification of mechanism).
Spectroscopic Data of 7-bromo-1-(difluoromethyl)-1H-indazole: A Comprehensive Technical Guide for Researchers
Introduction 7-bromo-1-(difluoromethyl)-1H-indazole is a halogenated and fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of the indazole core...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
7-bromo-1-(difluoromethyl)-1H-indazole is a halogenated and fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of the indazole core, a bromine substituent, and a difluoromethyl group imparts distinct physicochemical properties that are critical to its potential applications. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide provides a detailed examination of the NMR, IR, and MS data for this compound, underpinned by fundamental spectroscopic principles and experimental insights.
Molecular Structure and Atom Numbering
For clarity and consistency throughout this guide, the following IUPAC-recommended numbering scheme for the indazole ring system will be utilized.
Caption: Molecular structure and atom numbering of 7-bromo-1-(difluoromethyl)-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 7-bromo-1-(difluoromethyl)-1H-indazole, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
Weigh approximately 5-10 mg of 7-bromo-1-(difluoromethyl)-1H-indazole.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum.
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
Acquire a proton-decoupled ¹⁹F NMR spectrum.
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Integration
Assignment
8.34
s
1H
H3
7.93
d
1H
H4 or H6
7.57 - 7.62
m
1H
H5
7.45
t
J = 60.0
1H
N-CHF₂
7.21 - 7.23
m
1H
H6 or H4
Interpretation of the ¹H NMR Spectrum:
H3 Proton (8.34 ppm, singlet): The downfield chemical shift of this proton is characteristic of a proton attached to a carbon atom (C3) situated between two nitrogen atoms in an aromatic-like system. The singlet multiplicity indicates no adjacent protons.
Aromatic Protons (7.93 - 7.21 ppm): The signals in this region correspond to the three protons on the benzene ring. The specific multiplicities (doublet and multiplet) arise from the coupling between adjacent protons. A detailed 2D NMR analysis (like COSY) would be required for unambiguous assignment of H4, H5, and H6.
Difluoromethyl Proton (7.45 ppm, triplet): This signal is characteristic of the proton in the N-CHF₂ group. The triplet multiplicity is due to the coupling with the two equivalent fluorine atoms, with a large coupling constant (J = 60.0 Hz) typical for geminal H-F coupling.
¹⁹F NMR Spectral Data
¹⁹F NMR is highly sensitive to the local electronic environment and is crucial for confirming the presence and nature of the difluoromethyl group.
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
-95.1
d
J = 60.0
N-CHF₂
Interpretation of the ¹⁹F NMR Spectrum:
Difluoromethyl Fluorines (-95.1 ppm, doublet): The chemical shift is within the expected range for a difluoromethyl group attached to a nitrogen atom. The doublet multiplicity arises from the coupling with the single geminal proton, with a coupling constant of 60.0 Hz, which is consistent with the ¹H NMR data.
Infrared (IR) Spectroscopy
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Sample Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid 7-bromo-1-(difluoromethyl)-1H-indazole sample directly onto the ATR crystal.
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
Record the background spectrum of the empty ATR crystal.
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Predicted IR Spectral Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3100-3000
Medium
Aromatic C-H stretch
~1620-1580
Medium-Strong
C=C and C=N stretching in the indazole ring
~1450-1350
Medium
Aromatic ring skeletal vibrations
~1200-1000
Strong
C-F stretching of the CHF₂ group
~800-700
Strong
C-H out-of-plane bending of the aromatic ring
~650-550
Medium
C-Br stretch
Interpretation of the Predicted IR Spectrum:
Aromatic C-H Stretch (~3100-3000 cm⁻¹): This absorption is characteristic of the C-H bonds on the benzene ring.
Indazole Ring Vibrations (~1620-1580 cm⁻¹): These bands are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole core.
C-F Stretch (~1200-1000 cm⁻¹): Strong absorptions in this region are a hallmark of carbon-fluorine bonds, and in this case, are attributed to the symmetric and asymmetric stretching of the C-F bonds in the difluoromethyl group.
Aromatic C-H Bending (~800-700 cm⁻¹): The pattern of these out-of-plane bending vibrations can sometimes provide information about the substitution pattern on the benzene ring.
C-Br Stretch (~650-550 cm⁻¹): This absorption, typically in the lower frequency region of the spectrum, is indicative of the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. As with the IR data, a predicted mass spectrum is presented here due to the lack of available experimental data.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
Sample Introduction:
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
The sample is vaporized in the ion source.
Ionization and Analysis:
The gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
The detector records the abundance of each ion.
Predicted Mass Spectrum Data and Fragmentation Pathway
Caption: Proposed mass fragmentation pathway for 7-bromo-1-(difluoromethyl)-1H-indazole under electron ionization.
Interpretation of the Predicted Mass Spectrum:
Molecular Ion Peak ([M]⁺˙, m/z 246/248): The presence of a pair of peaks with an intensity ratio of approximately 1:1 is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). This is a strong indicator of the molecular ion.
Loss of Difluoromethyl Radical ([M - CHF₂]⁺, m/z 195/197): A common fragmentation pathway is the loss of the substituent at the N1 position, in this case, the difluoromethyl radical (•CHF₂), leading to the formation of the 7-bromo-1H-indazole cation. The bromine isotopic pattern would be retained.
Loss of Nitrogen ([M - CHF₂ - N₂]⁺, m/z 167/169): Subsequent fragmentation of the indazole ring can occur with the elimination of a neutral nitrogen molecule (N₂), a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.
Further Fragmentation: Further fragmentation can lead to the loss of the bromine radical to give an ion at m/z 116, and subsequent loss of HCN could lead to the ion at m/z 88.
Conclusion
This technical guide provides a comprehensive spectroscopic and spectrometric characterization of 7-bromo-1-(difluoromethyl)-1H-indazole. The experimental ¹H and ¹⁹F NMR data, in conjunction with the predicted IR and MS data, provide a self-validating system for the structural confirmation of this molecule. The detailed interpretation of the spectral features and the outlined experimental protocols offer a valuable resource for scientists working with this compound and its analogs. The presented data and analyses are crucial for ensuring the identity and purity of 7-bromo-1-(difluoromethyl)-1H-indazole in research and development settings, particularly in the fields of medicinal chemistry and drug discovery.
References
Please note that as specific experimental data for IR and MS were not found in publicly available literature, the references for these sections would typically point to computational chemistry software manuals or databases for predicted spectra.
Foundational
Whitepaper: A Technical Guide to Unveiling the Therapeutic Targets of Difluoromethyl-Indazoles
Abstract The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its rigid bicyclic structure provides an exce...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its rigid bicyclic structure provides an excellent framework for presenting substituents in a defined three-dimensional space, facilitating precise interactions with biological targets.[3] The strategic incorporation of fluorine atoms, specifically the difluoromethyl (CHF₂) group, offers a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity through hydrogen bond formation.[4][5] This guide provides drug development professionals with a comprehensive framework for identifying and validating the therapeutic targets of novel difluoromethyl-indazole compounds. We will explore the most probable target classes based on existing knowledge, detail robust experimental workflows for target deconvolution, and present a hypothetical case study to illustrate the practical application of these methodologies.
The Therapeutic Landscape: Indazoles as Modulators of Key Signaling Pathways
The indazole scaffold is most prominently featured in the domain of protein kinase inhibition. Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core is adept at forming critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a feature exploited by several FDA-approved drugs.[3]
Table 1: Prominent Indazole-Based Kinase Inhibitors and Their Primary Targets
Note: IC₅₀ values are context-dependent and can vary based on assay conditions.
Beyond kinases, indazole derivatives have been developed to target a range of other proteins, including the ion channel TRPA1 and enzymes like Indoleamine 2,3-dioxygenase (IDO1).[1][7][8] This proven versatility underscores the high probability that novel difluoromethyl-indazoles will also engage therapeutically relevant protein targets.
Hypothesis-Driven Target Exploration for Difluoromethyl-Indazoles
Given the chemical precedent, a target identification campaign for a novel difluoromethyl-indazole should begin with a hypothesis-driven approach focused on the most probable target classes.
Protein Kinases: This remains the most likely target family. The difluoromethyl group can alter the electronic properties of the indazole ring and form unique interactions within the ATP-binding site, potentially conferring novel selectivity or potency against specific kinases.[6]
Histone Deacetylases (HDACs): The discovery of difluoromethyl-1,3,4-oxadiazoles as highly selective, mechanism-based inhibitors of HDAC6 provides a compelling rationale for investigating HDACs as potential targets.[9][10][11] The difluoromethyl moiety in that context is crucial for the mechanism of action, suggesting a similar role could be played in an indazole scaffold.
Other Zinc-Metalloproteases: The mechanism of HDAC6 inhibition by difluoromethyl-containing compounds involves interaction with a catalytic zinc ion.[11] This opens the possibility that other zinc-dependent enzymes could be targets.
Ion Channels: Indazole derivatives have been identified as antagonists of the TRPA1 ion channel, indicating this target class should not be overlooked.[7][8]
A Unified Workflow for Target Deconvolution
The journey from a compound with an interesting cellular phenotype to a validated drug target requires a systematic and multi-pronged approach. The workflow below outlines a robust strategy that combines unbiased, discovery-based methods with rigorous validation.
Caption: High-level workflow for target identification and validation.
Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is a powerful label-free approach that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[12][13] This avoids the potentially activity-altering chemical modification of the hit compound.
Caption: Workflow for the DARTS (Drug Affinity Responsive Target Stability) assay.
Experimental Protocol: DARTS
Lysate Preparation: Culture cells of interest (e.g., a cancer cell line sensitive to the compound) and harvest. Lyse cells in a non-denaturing buffer (e.g., M-PER) supplemented with protease inhibitors. Clarify the lysate by centrifugation to remove debris. Determine protein concentration via a BCA assay.
Compound Incubation: Aliquot the cell lysate. To the experimental sample, add the difluoromethyl-indazole compound to the desired final concentration (e.g., 10x EC₅₀). To the control sample, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at room temperature to allow for binding.
Protease Digestion: Add a broad-spectrum protease, such as Pronase, to both control and experimental samples. The optimal protease concentration and digestion time must be empirically determined but a starting point is a 1:100 (w/w) protease-to-lysate ratio for 30 minutes.
Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes. This denatures and inactivates the protease.
Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.
Analysis: Visualize the protein bands using a sensitive stain like Coomassie Blue or silver stain. Excise bands that are present or significantly more intense in the compound-treated lane compared to the vehicle control lane.
Mass Spectrometry: Identify the protein(s) in the excised bands using LC-MS/MS analysis.
Affinity-Based Target Identification: Chemical Proteomics Pulldown
This classical method involves immobilizing a derivative of the hit compound on a solid support (beads) to "pull down" its binding partners from a cell lysate.[12][14] This requires synthetic modification of the compound, which must be carefully designed to preserve its biological activity.
Caption: Workflow for an affinity-based chemical proteomics pull-down experiment.
Experimental Protocol: Affinity Pull-down
Probe Synthesis: Conduct preliminary Structure-Activity Relationship (SAR) studies to identify a non-essential position on the difluoromethyl-indazole for attaching a linker (e.g., polyethylene glycol).[12] Synthesize the probe by conjugating the linker-modified compound to a reporter tag, such as biotin. Crucially, verify that the synthesized probe retains the biological activity of the parent compound.
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to allow for high-affinity binding. Wash the beads to remove any unbound probe.
Lysate Incubation: Prepare cell lysate as described in the DARTS protocol. Incubate the lysate with the probe-conjugated beads for 1-2 hours at 4°C with gentle rotation. Include a control experiment using beads conjugated with biotin alone to identify non-specific binders.
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.
Elution: Elute the bound proteins from the beads. This can be achieved through competitive elution (e.g., with excess free compound), or more commonly, by denaturation using an elution buffer (e.g., SDS-PAGE sample buffer).
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify specific bands, or directly analyze the entire eluate using quantitative LC-MS/MS proteomics to identify proteins enriched in the probe sample compared to the control.
Target Validation: From Putative Hit to Confirmed Target
Identifying a list of putative targets is only the first step. Validation is essential to confirm that the interaction is direct, occurs within the cellular context, and is responsible for the observed phenotype.[15]
Biochemical Validation: If the identified target is an enzyme (e.g., a kinase), its activity can be measured in vitro using purified recombinant protein. An IC₅₀ value can be determined by titrating the difluoromethyl-indazole compound, confirming direct inhibition.
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the compound binds to its target inside intact cells. CETSA works on the same principle as DARTS, where ligand binding increases the protein's thermal stability.
Genetic Validation: Using siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the putative target protein should recapitulate the phenotype observed with compound treatment. For example, if the compound causes cell cycle arrest, knocking down the target protein should result in a similar arrest. This provides a strong causal link between the target and the compound's mechanism of action.[15]
Hypothetical Case Study: Targeting VEGFR2 Signaling
Let's hypothesize that a novel difluoromethyl-indazole, DFI-123 , shows potent anti-proliferative effects in a human umbilical vein endothelial cell (HUVEC) assay. A chemical proteomics pull-down experiment identifies Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase in angiogenesis, as the primary binding partner.
Validation Steps:
Biochemical Assay: DFI-123 inhibits recombinant VEGFR2 kinase activity in a cell-free assay with an IC₅₀ of 25 nM .
Cellular Assay: In HUVECs, DFI-123 blocks VEGF-induced phosphorylation of VEGFR2 and its downstream effectors, ERK and Akt, confirming target engagement in a cellular context.
Genetic Knockdown: siRNA-mediated knockdown of VEGFR2 in HUVECs reduces proliferation, mimicking the effect of DFI-123 treatment.
Caption: Inhibition of the VEGFR2 signaling pathway by a hypothetical difluoromethyl-indazole.
Conclusion
The difluoromethyl-indazole chemical space represents a fertile ground for the discovery of novel therapeutics. By leveraging the established success of the indazole scaffold and the unique properties of the difluoromethyl group, researchers can develop potent and selective modulators of key biological pathways. A systematic discovery process, combining both label-free and affinity-based proteomics, followed by rigorous biochemical, cellular, and genetic validation, is paramount. This structured approach, as outlined in this guide, provides a clear and effective path from a novel compound to a well-validated therapeutic target, accelerating the development of next-generation medicines.
References
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]
Target Identification and Validation (Small Molecules). University College London. [Link]
The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. [Link]
What is Small Molecule Hit Identification (Hit ID)?. NVIDIA Glossary. [Link]
Identification of Direct Protein Targets of Small Molecules. (2010, November 16). ACS Chemical Biology. [Link]
Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. [Link]
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2020, August). ResearchGate. [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link]
Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. (2023, October 12). PubMed. [Link]
Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. (2022, December 15). PubMed. [Link]
Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. (2024, May 28). MDPI. [Link]
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. [Link]
Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. (2014, June 26). PubMed. [Link]
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI. [Link]
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (2014, June 2). ACS Publications. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. [Link]
protocol for N-difluoromethylation of 7-bromo-1H-indazole
Application Note: Precision Protocol for N-Difluoromethylation of 7-Bromo-1H-Indazole Part 1: Executive Summary & Strategic Analysis The introduction of a difluoromethyl ( ) group onto the nitrogen of an indazole core is...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Protocol for N-Difluoromethylation of 7-Bromo-1H-Indazole
Part 1: Executive Summary & Strategic Analysis
The introduction of a difluoromethyl (
) group onto the nitrogen of an indazole core is a high-value transformation in medicinal chemistry, often improving metabolic stability (blocking -dealkylation) and modulating lipophilicity () compared to methyl analogs.
However, the 7-bromo-1H-indazole substrate presents a specific challenge: Regioselectivity .
Steric Hindrance: The bromine atom at the C7 position creates significant steric bulk proximal to the N1 nitrogen.
Electronic Bias: While the N1 tautomer is generally thermodynamically preferred in unsubstituted indazoles, the steric clash at C7 kinetically favors electrophilic attack at the less hindered N2 position.
The Reality of the Synthesis:
Unlike simple indazoles which may favor N1 alkylation (ratios > 5:1), the direct difluoromethylation of 7-bromoindazole typically yields a mixture where the N2-isomer is often the major product or formed in significant quantities (e.g., N1:N2 ratios of 1:2 to 1:4).
This protocol utilizes Sodium Chlorodifluoroacetate (
) as a solid, shelf-stable difluorocarbene source. This method is preferred over gaseous Freon-22 (environmental/regulatory concerns) or highly reactive triflates (stability concerns) for scale-up applications.
Part 2: Reaction Mechanism & Logic
The reaction proceeds via a difluorocarbene (
) intermediate .
Activation: Thermal decomposition of sodium chlorodifluoroacetate generates the reactive singlet difluorocarbene species in situ.
Nucleophilic Attack: The base (
) deprotonates the indazole. The resulting ambident anion attacks the electrophilic carbene.
Protonation: The resulting anion captures a proton (from trace water or solvent exchange) to form the final
- moiety.
Critical Insight: Because the reaction involves a highly reactive carbene species, it is kinetically controlled . The steric shielding of N1 by the 7-Br atom means the N2 position is more accessible to the carbene, necessitating rigorous chromatographic separation to isolate the desired isomer.
Figure 1: Mechanistic pathway highlighting the kinetic competition between N1 and N2 attack driven by the 7-Br steric block.
Part 3: Detailed Experimental Protocol
Target Scale: 1.0 gram (Scaleable to 50g)
Reagents:
Add DMF (10 mL). Stir at room temperature for 10 minutes to ensure partial deprotonation and homogeneity.
Add Sodium chlorodifluoroacetate (1.94 g) in a single portion.
Reaction (Carbene Generation):
Heat the mixture to 95–100 °C in an oil bath.
Observation: Evolution of gas (
) will be observed. This indicates carbene generation.
Maintain stirring at this temperature for 2 to 4 hours .
Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexane) or LCMS. The starting material should be consumed. Two new spots will appear (N1 and N2 isomers).
Work-up:
Cool the reaction mixture to room temperature.
Dilute carefully with Water (50 mL) and extract with Ethyl Acetate (
).
Caution: The reaction may still release trapped gas; add water slowly.
Wash the combined organic layers with Brine (
) to remove DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification (Critical Step):
The crude residue will be a mixture of N1 (minor) and N2 (major) isomers.
Column Chromatography: Use silica gel.
Gradient: 0%
15% Ethyl Acetate in Hexanes.
Elution Order: Typically, the N1-isomer elutes second (more polar) compared to the N2-isomer, but this depends on the specific interactions with the 7-Br.
Validation: You must confirm regioisomer identity via NMR (see Characterization below).
Part 4: Characterization & Data Interpretation
Distinguishing the N1 and N2 isomers is the most common point of failure. Do not rely solely on polarity.
Table 1: Diagnostic NMR Signatures
Feature
N1-Isomer (7-Br-1-CHF2)
N2-Isomer (7-Br-2-CHF2)
NMR Shift
Typically -93 to -96 ppm
Typically -93 to -96 ppm (Similar)
NMR ()
Triplet (), 7.2–7.8 ppm
Triplet (), 7.2–7.8 ppm
NOE (Nuclear Overhauser Effect)
Key Diagnostic: NOE observed between proton and C7-H (if no Br was there) or C2 ? No. NOE between and C7-Br is invisible. Look for NOE between H3 and H4 (Indazole core). N1-isomer: NOE between and H7 is impossible (Br is there). N2-isomer: Strong NOE between and H3 .
Key Diagnostic: Strong NOE between proton and H3 proton.
NMR (C3)
C3 is often shielded differently.
C3 often appears downfield relative to N1.
Elution (Silica)
Usually More Polar (Elutes 2nd)
Usually Less Polar (Elutes 1st)
Definitive Proof (NOE):
N2-Isomer: Irradiating the
triplet will show a strong enhancement of the H3 singlet (the proton on the pyrazole ring).
N1-Isomer: Irradiating the
triplet will show NO enhancement of H3 (too far away). It might show weak enhancement of H7 if it weren't substituted, but since Br is at C7, this signal is absent. Therefore, the ABSENCE of NOE to H3 is the primary confirmation for the N1 isomer in 7-substituted indazoles.
Part 5: Troubleshooting & Optimization
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical analysis step.
Common Issues:
Low Conversion: If starting material remains after 4 hours, add an additional 1.0 eq of sodium chlorodifluoroacetate and continue heating. The reagent decomposes over time, so fresh addition is better than just longer heating.
Poor Separation: If N1/N2 isomers co-elute, switch to a DCM/MeOH gradient or use a C18 reverse-phase column. The dipole moments differ significantly, so changing the stationary phase often resolves them.
Safety: The generation of difluorocarbene can produce trace amounts of toxic gases. Perform all operations in a well-ventilated fume hood.
References
Petko, K. I., & Filatov, A. A. (2022).[1] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11.[2] Link
Key Source: Describes the synthesis and separation of 7-bromo-1-(difluoromethyl)indazole and its isomers.
Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones. Chemical Communications, (48), 7465-7467.
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link
Context: Discusses steric and electronic effects on heterocycle functionaliz
BenchChem Technical Support. (2025). Protocol for N-Alkylation of 7-Fluoro-1H-indole. BenchChem Application Notes. Link
Context: General protocols for halo-azole alkylations.[3]
Application Note & Protocols: Leveraging 7-bromo-1-(difluoromethyl)-1H-indazole for Novel Kinase Inhibitor Discovery
Abstract Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3][4] The development of sm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3][4] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2][4] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, potent, and selective kinase inhibitors.[1][5][6][7] This document provides a comprehensive guide for utilizing 7-bromo-1-(difluoromethyl)-1H-indazole , a unique heterocyclic compound, as a starting fragment for kinase inhibitor screening campaigns. We present detailed protocols for primary biochemical screening using a luminescence-based assay, a secondary validation assay using fluorescence polarization, and a roadmap for hit-to-lead development.
Introduction: The Rationale for Fragment-Based Kinase Inhibitor Discovery
The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, making the development of selective inhibitors a significant challenge.[3][8] FBDD offers a compelling alternative to traditional high-throughput screening (HTS) by starting with low-molecular-weight compounds (fragments) that, despite having weak affinity, often exhibit high ligand efficiency.[1][7] These initial hits can then be optimized through structure-guided medicinal chemistry to yield potent and selective lead compounds.[1]
The indazole scaffold is a well-established "privileged" structure in kinase inhibitor design, found in several approved drugs.[9] The 7-bromo substitution on this scaffold provides a key vector for synthetic elaboration, allowing for the exploration of chemical space to enhance potency and selectivity. Furthermore, the 1-(difluoromethyl) group is a valuable bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and cell permeability while offering unique interactions within the kinase active site.
This guide positions 7-bromo-1-(difluoromethyl)-1H-indazole as an ideal candidate for FBDD campaigns targeting the kinome.
Physicochemical Properties of the Screening Compound
A foundational understanding of the starting fragment is critical for assay design and data interpretation.
Property
Value
Source
Molecular Formula
C8H5BrF2N2
(Inferred from related structures)
Molecular Weight
~247.04 g/mol
(Calculated based on formula)
Structure
7-bromo-1-(difluoromethyl)-1H-indazole
N/A
Rationale for Use
- Indazole Core: Known kinase-binding motif.[9]- 7-Bromo Position: Provides a handle for synthetic modification.- Difluoromethyl Group: Enhances drug-like properties (e.g., metabolic stability).
N/A
Experimental Design: A Tiered Approach to Screening
A robust screening cascade is essential for identifying and validating true kinase inhibitor hits. We propose a multi-tiered approach that begins with a broad, sensitive primary screen, followed by more specific secondary and cellular assays to confirm activity and mechanism of action.
Figure 1: A tiered workflow for kinase inhibitor screening.
Protocol 1: Primary Screening via Luminescence-Based ADP Detection
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[10][11] This assay is highly sensitive, robust, and amenable to HTS, making it ideal for primary screening.[10][12] The principle involves two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a light signal directly proportional to kinase activity.[11][13]
Materials & Reagents
Kinase of Interest: Purified, active recombinant kinase.
Kinase-Specific Substrate: Peptide or protein substrate for the chosen kinase.
7-bromo-1-(difluoromethyl)-1H-indazole: Stock solution in 100% DMSO.
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.[11]
Staurosporine: Broad-spectrum kinase inhibitor for positive control.
DMSO: Assay-grade.
White, opaque 384-well assay plates.
Luminometer.
Step-by-Step Protocol
Compound Plating:
Prepare a 10 mM stock solution of 7-bromo-1-(difluoromethyl)-1H-indazole in 100% DMSO.
In a 384-well plate, add 25 nL of the test compound stock solution to the appropriate wells for a final screening concentration of 50 µM (assuming a 5 µL final reaction volume).
For control wells, add 25 nL of DMSO (negative control) or staurosporine (positive control).
Kinase Reaction Setup:
Prepare a 2X kinase/substrate solution in Kinase Buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand to achieve ~10-30% ATP consumption.
Add 2.5 µL of the 2X kinase/substrate solution to each well containing the pre-spotted compounds.
Initiate Kinase Reaction:
Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP.
To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is now 5 µL.
Briefly centrifuge the plate and incubate at room temperature for 60 minutes.[12]
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal.[11]
Incubate at room temperature for 30-60 minutes.
Data Acquisition:
Measure luminescence using a plate reader. The signal is stable for several hours.
Data Analysis
Calculate the percentage of inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
where RLU is the Relative Light Units.
Primary hits are typically defined as compounds exhibiting >50% inhibition at the screening concentration.
Calculate the Z'-factor to assess assay quality:
Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
A Z'-factor > 0.5 indicates an excellent assay.[14]
Protocol 2: Orthogonal Hit Validation & Potency Determination via Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for studying molecular binding events in solution.[15][16] It is an excellent orthogonal assay to confirm hits from the primary screen, as its detection method is fundamentally different, reducing the likelihood of false positives due to assay-specific artifacts.[17] This protocol describes a competitive binding FP assay.
Figure 2: Principle of a competitive FP kinase assay.
Materials & Reagents
Confirmed Kinase of Interest.
Fluorescently Labeled Kinase Ligand (Tracer): A known ligand or inhibitor of the kinase labeled with a fluorophore (e.g., fluorescein).
7-bromo-1-(difluoromethyl)-1H-indazole: Primary hit compounds for IC50 determination.
Assay Buffer: Buffer optimized for kinase stability and tracer binding.
Black, low-volume 384-well plates.
Microplate reader with FP capabilities.
Step-by-Step Protocol
Assay Optimization:
First, determine the dissociation constant (Kd) of the tracer for the kinase by titrating the kinase against a fixed concentration of the tracer (e.g., 1-5 nM).[14]
For the competition assay, use kinase and tracer concentrations that result in a stable, robust FP window (typically kinase at ~3-5x Kd and tracer at its Kd).
Compound Plating for IC50 Determination:
Perform an 8-point, 3-fold serial dilution of the hit compound in DMSO.
Add the diluted compounds to the 384-well plate. Include DMSO-only (no inhibition) and a known unlabeled inhibitor (full inhibition) as controls.
Reaction Setup:
Add the pre-determined concentration of kinase to all wells.
Incubate for 15 minutes to allow the test compound to bind to the kinase.
Add the fluorescent tracer to all wells to initiate the competition reaction.
Incubation & Data Acquisition:
Incubate the plate at room temperature for 30-60 minutes, protected from light.
Measure fluorescence polarization in milli-polarization units (mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[16]
Data Analysis
Plot the mP values against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.[18]
This IC50 value confirms the binding activity of the fragment and establishes its potency.
Hit Validation and Advancement
Kinase Selectivity Profiling
Once a fragment hit is confirmed and its potency determined, assessing its selectivity is a critical next step.[19] Broad kinase profiling is essential to understand the fragment's interaction across the kinome and to avoid off-target effects.[18][19]
Action: Screen the confirmed hit compound against a large panel of diverse kinases (e.g., the KINOMEscan® panel, which covers over 480 kinases) at a fixed concentration (e.g., 10 µM).[20]
Interpretation: The data will reveal which other kinases, if any, are inhibited. A compound that inhibits a small number of kinases is considered selective.[21][22] This information is vital for guiding the hit-to-lead optimization process to either enhance selectivity for the primary target or develop a desired multi-targeted profile.[8]
Cellular Target Engagement
Biochemical assays confirm direct enzyme inhibition, but it is crucial to verify that the compound can engage its target in a cellular environment.[23]
Action: Employ a cell-based target engagement assay, such as a cellular phosphorylation assay.[23] This involves treating cells expressing the target kinase with the compound and then measuring the phosphorylation status of a known downstream substrate via Western Blot or ELISA.[18]
Interpretation: A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity within a physiological context.[18][23]
Conclusion and Future Directions
7-bromo-1-(difluoromethyl)-1H-indazole represents a promising starting point for the discovery of novel kinase inhibitors. Its privileged indazole core, combined with synthetically tractable and functionally important substitutions, makes it an attractive fragment for screening campaigns. The protocols detailed in this guide provide a robust framework for identifying initial hits, confirming their activity and potency, and validating their on-target effects. Successful identification of a validated hit with this scaffold opens the door to structure-based drug design and medicinal chemistry efforts to optimize the fragment into a potent and selective clinical candidate.
References
Fragment-Based Design of Kinase Inhibitors: A Practical Guide.PubMed.
Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors.MDPI.
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.Promega.
Fragment-based approaches to the discovery of kinase inhibitors.PubMed.
Fragment-based design of kinase inhibitors: a practical guide.PubMed.
Advanced Application Note: 7-Bromo-1-(difluoromethyl)-1H-indazole in Medicinal Chemistry
Part 1: Strategic Rationale & Chemical Biology The Medicinal Chemistry Case 7-Bromo-1-(difluoromethyl)-1H-indazole represents a high-value "privileged scaffold" building block. Its utility is derived from the synergistic...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Rationale & Chemical Biology
The Medicinal Chemistry Case
7-Bromo-1-(difluoromethyl)-1H-indazole represents a high-value "privileged scaffold" building block. Its utility is derived from the synergistic combination of three structural features:
The Indazole Core: A bioisostere of indole and purine, frequently found in kinase inhibitors (e.g., Axitinib), GPCR ligands, and ion channel modulators.
The
-Difluoromethyl (-CFH) Group:
Lipophilic Hydrogen Bond Donor: Unlike the
-methyl group, the moiety acts as a weak hydrogen bond donor (bioisostere of -OH or -SH) while significantly increasing lipophilicity ( vs. H).
Metabolic Shield: The fluorine atoms block oxidative
-dealkylation, a common clearance pathway for -methyl indazoles, thereby extending half-life ().
Electronic Modulation: The strong electron-withdrawing nature of
lowers the pKa of the indazole system, altering the hydrogen bond accepting capability of N2.
The 7-Bromo Handle:
Located at the peri-position relative to N1, this halogen allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Steric Control: Substituents at C7 exert steric pressure on the N1-substituent, locking conformation and potentially improving selectivity for specific binding pockets.
The Synthetic Challenge (Regioselectivity)
The direct alkylation of indazoles is complicated by tautomeric equilibrium. For 7-bromoindazole, the steric bulk of the bromine atom at position 7 disfavors alkylation at the adjacent N1 nitrogen.
Standard Indazoles: Typically favor N1 alkylation (thermodynamic product).[1]
7-Bromoindazoles: The steric clash between the C7-Br and the incoming electrophile shifts the preference toward N2 alkylation .
Implication: Obtaining the target 1-(difluoromethyl) isomer requires specific optimization and rigorous chromatographic separation from the major N2 byproduct.
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of 7-Bromo-1-(difluoromethyl)-1H-indazole
Objective: To synthesize the N1-difluoromethyl core despite steric hindrance.
Mechanism: Difluorocarbene (:CF
) insertion.
Materials
Substrate: 7-Bromo-1H-indazole (1.0 equiv).
Reagent: Chlorodifluoromethane (ClCF
H, Freon-22) gas OR Sodium chlorodifluoroacetate (solid carbene source).
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).
Solvent: 1,4-Dioxane/Water or DMF.
Step-by-Step Methodology
Setup: Charge a pressure tube or round-bottom flask (equipped with a balloon for gas) with 7-bromo-1H-indazole (500 mg, 2.54 mmol) dissolved in 1,4-dioxane (10 mL).
Base Addition: Add aqueous KOH (40% w/v, 5.0 mL) at 0°C.
Expert Note: Phase transfer catalysts (e.g., TBAB) can enhance rate but may erode regioselectivity.
Reagent Introduction:
Method A (Gas): Bubble ClCF
H gas slowly into the reaction mixture at room temperature for 30 minutes, then seal.
Method B (Solid): Add ClCF
CONa (3.0 equiv) and heat to 90°C (decarboxylation generates :CF).
Reaction: Stir at 40–50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Observation: You will see two new spots. The N1 isomer is typically less polar (higher R
) than the N2 isomer.
Workup: Dilute with water, extract with EtOAc (3x). Dry over Na
SO.
Purification (Critical): The crude mixture will likely contain a ~1:3 ratio of N1 (Target) to N2 (Byproduct).
Heat at 90°C (oil bath) or 110°C (microwave) for 1 hour.
Insight: The
-CFH group is stable under standard Suzuki basic conditions. However, avoid strong nucleophiles (e.g., LiAlH) which might defluorinate the side chain.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the steric challenge in synthesizing the target scaffold and the bifurcation of the reaction pathway.
Caption: Reaction pathway showing the steric diversion favoring the N2-isomer and the isolation of the N1-target for downstream coupling.
Part 4: References
Petko, K. I., & Filatov, A. A. (2022).[2][3] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–8.
Key Data: Confirms the 1:3 regioselectivity ratio for 7-bromoindazole difluoromethylation and provides NMR characterization.
Hong, Z., et al. (2020).[2] A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate.[2][4] Journal of Fluorine Chemistry, 234, 109514.[2][4] [4]
Key Data: Protocols for scalable difluoromethylation using Freon-22 alternatives.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Key Data: Theoretical grounding for
as a lipophilic hydrogen bond donor.
Link, J. O., et al. (2020). Clinical development of Lenacapavir (GS-6207): A potent, long-acting capsid inhibitor for the treatment of HIV-1 infection. Nature, 584, 614–618.
Key Data: Demonstrates the pharmaceutical relevance of 7-halogenated indazole intermediates (specifically 7-bromo-4-chloro-1H-indazol-3-amine).[5]
experimental setup for cross-coupling reactions with 7-bromo-1-(difluoromethyl)-1H-indazole
An In-Depth Guide to the Cross-Coupling of 7-bromo-1-(difluoromethyl)-1H-indazole: Application Notes and Protocols Introduction: The Strategic Importance of a Privileged Scaffold The indazole core is a cornerstone in med...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Cross-Coupling of 7-bromo-1-(difluoromethyl)-1H-indazole: Application Notes and Protocols
Introduction: The Strategic Importance of a Privileged Scaffold
The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its functionalization is a critical endeavor in the quest for novel therapeutic agents.[1] The introduction of a difluoromethyl (CF₂H) group at the N-1 position further enhances its value. The CF₂H moiety is a unique bioisostere for alcohol, thiol, or amine groups, capable of forming hydrogen bonds with biological targets while simultaneously increasing lipophilicity and metabolic stability—key attributes in modern drug design.[3][4]
This guide focuses on 7-bromo-1-(difluoromethyl)-1H-indazole, a versatile and powerful building block. The C-7 bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries. We will provide detailed protocols and the underlying scientific rationale for three seminal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are indispensable tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively.[5][6][7]
Core Principles of Palladium-Catalyzed Cross-Coupling
The success of any cross-coupling reaction hinges on the careful orchestration of several key components. The general mechanism for these transformations follows a well-established catalytic cycle.[2][6][8]
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1-(difluoromethyl)-1H-indazole. This is often the rate-limiting step and is heavily influenced by the choice of ligand.
Transmetalation / Coordination : The coupling partner (an organoboron reagent, an amine, or an alkyne) is delivered to the palladium center. This step is facilitated by a base.
Reductive Elimination : The newly formed C-C or C-N bond is created as the product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.[2][8][9]
Causality Behind Experimental Choices
Ligands : Ligands are not mere spectators; they are crucial for stabilizing the palladium center, preventing its decomposition into inactive palladium black, and modulating its reactivity. For an electron-rich heterocycle like indazole, bulky, electron-donating phosphine ligands (e.g., Buchwald-type biarylphosphines) are often essential to accelerate both the oxidative addition and the final reductive elimination steps.[10][11]
Base : The base plays multiple roles. In Suzuki-Miyaura reactions, it facilitates the formation of a more reactive 'ate' complex from the boronic acid.[8] In Buchwald-Hartwig aminations, it deprotonates the amine to increase its nucleophilicity.[10] For Sonogashira couplings, it deprotonates the terminal alkyne.[7] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and must be tailored to the specific reaction to avoid side reactions.
Solvent : The solvent must solubilize all components and be inert under the reaction conditions. Aprotic solvents like dioxane, THF, and toluene are common choices. For Suzuki reactions, the addition of water is often necessary to facilitate the transmetalation step.[2][12]
Inert Atmosphere : Oxygen can oxidize and deactivate the Pd(0) catalyst. Therefore, all cross-coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon) by rigorously degassing the reaction mixture.
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[2][13]
Optimized Reaction Parameters for Suzuki-Miyaura Coupling
Component
Recommended Conditions
Causality/Rationale
Pd Pre-catalyst
PdCl₂(dppf) or Pd(PPh₃)₄ (2-10 mol%)
Dppf and PPh₃ are robust ligands suitable for a wide range of aryl bromides.
Ligand
(Included in pre-catalyst)
Provides stability and promotes the catalytic cycle.
Base
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)
Moderately strong bases effective for activating boronic acids without causing substrate degradation.[2][13][14]
Solvent
1,4-Dioxane / H₂O (e.g., 4:1 v/v)
Dioxane provides good solubility, while water is crucial for the transmetalation step.[2][14]
Temperature
80-120 °C
Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Time
4-24 h
Monitored by TLC or LC-MS.
Expected Yield
65-95%
Generally high-yielding with a broad substrate scope.
Detailed Step-by-Step Protocol
Reaction Setup : To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 7-bromo-1-(difluoromethyl)-1H-indazole (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water).
Degassing : Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Catalyst Addition : Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Reaction : Securely seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the required time, monitoring progress by TLC or LC-MS.
Work-up : Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
General Experimental Workflow for Cross-Coupling.
Application Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[1][10][15]
Optimized Reaction Parameters for Buchwald-Hartwig Amination
Component
Recommended Conditions
Causality/Rationale
Pd Pre-catalyst
Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Common and effective Pd(0) and Pd(II) precursors.
Ligand
XPhos, SPhos, or RuPhos (1.2-2.0x Pd)
Bulky, electron-rich biarylphosphine ligands are critical for coupling with amines and overcoming steric hindrance.[11][16]
Base
t-BuONa or K₃PO₄ (1.5-2.0 equiv.)
A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.
Solvent
Toluene or 1,4-Dioxane (anhydrous)
Anhydrous aprotic solvents are necessary to prevent quenching of the strong base.
Temperature
90-110 °C
Standard temperature range for these couplings.
Time
6-24 h
Monitored by TLC or LC-MS.
Expected Yield
70-98%
Highly efficient for a wide range of primary and secondary amines.
Detailed Step-by-Step Protocol
Reaction Setup : In a glovebox or under a positive flow of argon, add the base (e.g., t-BuONa, 1.5 equiv.) to a flame-dried Schlenk tube. Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
Reagent Addition : Add 7-bromo-1-(difluoromethyl)-1H-indazole (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous, degassed solvent (e.g., Toluene).
Degassing : If not prepared in a glovebox, the vessel should be sealed, removed from the inert atmosphere source, and the contents degassed via 3-4 freeze-pump-thaw cycles.
Reaction : Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
Work-up : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Purification : Separate the layers of the filtrate, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Application Protocol 3: Sonogashira C-C Bond Formation
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes and conjugated enynes, which are valuable structures in materials science and medicinal chemistry.[5][7][17]
Optimized Reaction Parameters for Sonogashira Coupling
Component
Recommended Conditions
Causality/Rationale
Pd Pre-catalyst
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)
Standard, reliable catalysts for Sonogashira couplings.[18]
Co-catalyst
CuI (1-10 mol%)
Copper(I) iodide is a classic co-catalyst that forms a copper acetylide, facilitating transmetalation.[18]
Base
Et₃N or DIPEA (2.0-5.0 equiv.)
A liquid amine base that also serves as a solvent or co-solvent and neutralizes the HBr byproduct.[18]
Solvent
THF or DMF (anhydrous)
Polar aprotic solvents that provide good solubility for the reactants.[19]
Temperature
25-80 °C
Often proceeds efficiently at or slightly above room temperature.
Time
2-16 h
Monitored by TLC or LC-MS.
Expected Yield
75-99%
Typically a very high-yielding and efficient reaction.
Detailed Step-by-Step Protocol
Reaction Setup : To a flame-dried Schlenk tube, add 7-bromo-1-(difluoromethyl)-1H-indazole (1.0 equiv.), the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).
Inert Atmosphere : Evacuate and backfill the tube with argon or nitrogen three times.
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
Alkyne Addition : Add the terminal alkyne (1.1-1.3 equiv.) dropwise via syringe.
Reaction : Stir the mixture at the desired temperature (e.g., 60 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up : Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate.
Purification : Wash the organic solution with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Visualizations
Simplified Suzuki-Miyaura Catalytic Cycle.
Simplified Buchwald-Hartwig Catalytic Cycle.
Simplified Sonogashira Catalytic Cycle.
References
Boujdiab, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
Poh, J. S., & Tlili, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]
Anonymous. (n.d.). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.
Jee, S., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
Anonymous. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Anonymous. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
Kumar, S., & Jagadeesh, B. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
Kumar, S., & Jagadeesh, B. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
Anonymous. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Anonymous. (n.d.). Diindolylamine Preparation and Stability Investigations. PMC - NIH. Available at: [Link]
Anonymous. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
Al-dujaili, A. H. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
Boujdiab, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available at: [Link]
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]
Anonymous. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Farmer, J. L., & Organ, M. G. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journals. Available at: [Link]
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., Baati, R., & Brown, R. C. D. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]
7-bromo-1-(difluoromethyl)-1H-indazole as a building block for complex molecules
Application Note: 7-Bromo-1-(difluoromethyl)-1H-indazole as a Strategic Building Block Executive Summary 7-bromo-1-(difluoromethyl)-1H-indazole represents a high-value scaffold in modern medicinal chemistry, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 7-Bromo-1-(difluoromethyl)-1H-indazole as a Strategic Building Block
Executive Summary
7-bromo-1-(difluoromethyl)-1H-indazole represents a high-value scaffold in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. This building block combines two critical design elements:
The Difluoromethyl (
) Group: A lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups. It acts as a weak hydrogen bond donor while significantly improving metabolic stability and membrane permeability compared to non-fluorinated analogs.
The 7-Bromo Handle: A sterically demanding yet chemically versatile position. Functionalization at C7 allows for the exploration of unique chemical space, often directing substituents into solvent-exposed regions or specific hydrophobic pockets (e.g., the "sugar pocket" in kinase active sites) that are inaccessible to C3-substituted indazoles.
This guide details the synthesis, purification, and downstream functionalization of this scaffold, addressing the critical challenge of N1 vs. N2 regioselectivity .
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Description
Molecular Formula
Molecular Weight
247.04 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DCM, THF, DMSO; sparingly soluble in water.
Key NMR Feature
: Triplet ( ppm) with large geminal coupling ( Hz). : Doublet ( to ppm).
Stability
Stable under standard ambient conditions.[1] The group is stable to standard basic/acidic workups but sensitive to extremely strong bases (e.g., -BuLi) which may cause defluorination.
Protocol 1: Synthesis & Regioselective Isolation
Objective: Synthesize 7-bromo-1-(difluoromethyl)-1H-indazole starting from 7-bromo-1H-indazole, ensuring separation of the N1 and N2 isomers.
Mechanism & Causality:
Direct alkylation of indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[2] The
group is introduced using a difluorocarbene source. We utilize diethyl (bromodifluoromethyl)phosphonate as a mild, non-ozone-depleting reagent, which is superior to chlorodifluoromethane (Freon-22) for bench-scale safety and reproducibility.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
Observation: You will observe two new spots. The N1-isomer is typically less polar (higher
) than the N2-isomer.
Quench & Workup: Dilute with water (100 mL) and extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate.
Purification (Critical):
Column Chromatography: Silica gel (gradient 0
20% EtOAc in Hexanes).
Fraction 1 (Target): 7-bromo-1-(difluoromethyl)-1H-indazole (Major product, often solid).
Fraction 2 (Byproduct): 7-bromo-2-(difluoromethyl)-2H-indazole (Minor product, often oil/semisolid).
Validation: Confirm N1 regiochemistry via NOESY NMR. A correlation between the
proton and the C7-H proton is not possible due to the Br at C7, so distinguish by C3-H correlation (N2 isomer shows strong NOE between and C3-H; N1 isomer does not).
Visualization: Synthesis Workflow
Caption: Synthesis pathway highlighting the divergent formation of N1 and N2 isomers via difluorocarbene insertion.
Protocol 2: Functionalization via Suzuki-Miyaura Coupling
Objective: Utilize the C7-Bromine handle to install aryl/heteroaryl groups.[3]
Challenge: The C7 position is sterically congested by the N1-substituent. Standard conditions often fail; high-activity catalysts are required.
Catalyst Addition: Add Pd catalyst under positive Argon pressure.
Heating:
Method A (Thermal): 90°C for 12 hours.
Method B (Microwave): 120°C for 30–60 minutes (Recommended for C7 sterics).
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Strategic Applications & Troubleshooting
Why use this building block?
Metabolic Stability: The
group blocks metabolic oxidation at the N-methyl position (a common liability).
Binding Affinity: The
hydrogen is acidic enough to act as a weak H-bond donor to backbone carbonyls in protein active sites (e.g., in the hinge region of kinases).
Troubleshooting Guide:
Issue
Probable Cause
Solution
Low Yield in Step 1
Rapid hydrolysis of difluorocarbene source.
Ensure anhydrous conditions initially; add reagent very slowly. Use a phase-transfer catalyst (TBAB) if using aq. base.
Inseparable Isomers
Similar polarity of N1/N2.
Change solvent system to Toluene/Acetone or use Prep-HPLC.
De-fluorination
Use of organolithiums (n-BuLi) at C7.
Avoid Lithium-Halogen exchange. Use Palladium cross-coupling (Suzuki/Buchwald) or Magnesium-mediated exchange (TurboGrignard) at -40°C.
No Reaction at C7
Steric hindrance from .
Switch to Buchwald precatalysts (e.g., XPhos Pd G3) or elevate temperature to 120°C in microwave.
Visualization: Divergent Functionalization
Caption: Divergent synthetic pathways utilizing the C7-bromide handle.
References
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11. Link
Key Reference for synthesis and separ
Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent. Chemical Communications, (48), 7405-7407.
Lundbeck, H. (2012).[1][5] Positive allosteric modulators of nicotinic acetylcholine receptors. U.S. Patent 2012/0252853.[5] Link
Demonstrates medicinal utility of fluorin
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Authoritative review on the bioisosteric properties of the CF2H group.
Application Note: In Vitro Assay Development & Profiling for 7-bromo-1-(difluoromethyl)-1H-indazole
Executive Summary This guide details the in vitro assay development strategy for 7-bromo-1-(difluoromethyl)-1H-indazole (referred to herein as 7-Br-1-DFM-Ind ). This compound represents a high-value "privileged scaffold"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the in vitro assay development strategy for 7-bromo-1-(difluoromethyl)-1H-indazole (referred to herein as 7-Br-1-DFM-Ind ). This compound represents a high-value "privileged scaffold" in modern medicinal chemistry. The 7-bromo position provides a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the
-difluoromethyl () group acts as a lipophilic bioisostere for hydrogen, improving membrane permeability and metabolic stability compared to methyl or unsubstituted analogs.
This document moves beyond basic synthesis, providing a rigorous framework for Quality Control (QC) , Physicochemical Profiling , and Fragment-Based Drug Discovery (FBDD) screening.
Fragment Screening: Validating the scaffold's binding affinity before elaboration.
Metabolic Stability Profiling: Assessing the robustness of the
moiety.
Critical Quality Attributes (CQA) & Pre-Assay QC
Before biological testing, the structural integrity of 7-Br-1-DFM-Ind must be validated. The critical impurity in
-alkylated indazoles is the -isomer , which possesses significantly different electronic properties and binding modes.
Protocol A: Regioisomer Discrimination (N1 vs. N2)
Standard LC-MS is often insufficient to separate N1/N2 tautomers. We utilize
-NMR and NOESY for definitive assignment.
Objective: Quantify N1 (Target) vs. N2 (Impurity) ratio.
Methodology:
Solvent: Dissolve 5 mg of compound in
.
-NMR: The signal for N1 typically appears upfield relative to N2 due to the shielding effect of the benzene ring fusion.
1D-NOESY: Irradiate the
proton (triplet, ppm).
N1-Isomer: NOE observed at H7 (adjacent to Br) or H2 (none). Crucial Note: Since position 7 is brominated, look for NOE interaction with H2 (absent) or H7 (absent) . Actually, for N1-substituted, the
is close to H7. Since H7 is Br, look for NOE to H2 (N-N=C-H) ? No, H3.
Correction: In 1H-indazole, positions are 1(N), 2(N), 3(C), 4(C)...7(C).
N1-substitution:
is spatially close to H7 (if H) or Br (no proton). Therefore, N1 is confirmed by LACK of NOE to H3, and distinct chemical shift.
N2-substitution:
is close to H3 . Strong NOE between and H3 confirms the N2 impurity .
Acceptance Criteria:
isomeric purity (N1) required for determination.
Physicochemical Profiling Assays
The
group is a weak hydrogen bond donor (HBD) and modulates lipophilicity. These assays establish the "developability" baseline.
Protocol B: Kinetic Solubility (Nephelometry)
Purpose: Determine the concentration limit for bioassays to prevent false positives from aggregation.
Workflow:
Prepare 10 mM stock in DMSO.
Spike into PBS (pH 7.4) at concentrations: 1, 3, 10, 30, 100
.
Incubate 90 min at 25°C with shaking.
Measure light scattering (Nephelometry) or Absorbance (620 nm).
Threshold: Solubility limit is defined as the concentration where precipitation increases OD > 10% above background.
Contact Time: 60s (Fast on-rate expected for fragments).
Dissociation: 120s.
Regeneration: Usually not needed for fragments (fast off-rate). If required, use 10 mM Glycine pH 9.5 (mild).
Analysis: Fit to 1:1 Steady State Affinity model (since kinetics might be too fast to resolve).
Graphviz Diagram: SPR Assay Workflow
Caption: Workflow for SPR fragment screening. Solvent correction is critical for low-molecular-weight fragments.
Synthetic Utility Assay (Chemo-Assay)
To validate the "7-bromo" handle for downstream library generation, a standardized Suzuki-Miyaura Coupling Efficiency Test is performed.
Reaction:7-Br-1-DFM-Ind + Phenylboronic acid
7-Phenyl-1-DFM-Ind.
Conditions:
, , Dioxane/Water, 80°C, 2 hrs.
Readout: HPLC conversion rate.
Pass Criteria: >90% conversion to product. Low conversion suggests catalyst poisoning by trace impurities (e.g., free bromide or sulfur).
Data Summary & Reference Values
Property
Assay Type
Target / Expected Value
Significance
Identity
-NMR / NOESY
>98% N1-isomer
Essential for SAR consistency.
Solubility
Kinetic (PBS pH 7.4)
> 50
High solubility preferred for fragments.
Lipophilicity
LogD
2.0 - 3.0
Optimal for cell permeability.
Metabolic Stability
HLM ()
> 45 min
Validates robustness.
Binding Affinity
SPR ()
10 - 100
Typical for fragments; starting point for optimization.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology. Link
Lombardo, F., et al. (2002). Assessment of Equilibrium Solubility and LogD in Drug Discovery. Journal of Medicinal Chemistry. Link
Wyatt, P. G., et al. (2006). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. (Demonstrates Indazole/Pyrazole scaffold utility). Link
Shishikura, Y., et al. (2022). N-Difluoromethylindazoles: Synthesis and Separation.[4] Journal of Organic and Pharmaceutical Chemistry. Link
analytical methods for quantifying 7-bromo-1-(difluoromethyl)-1H-indazole
Application Note & Protocol Guide Abstract This guide details the analytical strategy for quantifying 7-bromo-1-(difluoromethyl)-1H-indazole (CAS: 885278-89-9), a critical pharmacophore used in the synthesis of RET kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
This guide details the analytical strategy for quantifying 7-bromo-1-(difluoromethyl)-1H-indazole (CAS: 885278-89-9), a critical pharmacophore used in the synthesis of RET kinase inhibitors like Pralsetinib. The primary analytical challenge is the resolution of the target
-isomer from the thermodynamically stable -isomer byproduct formed during the difluoromethylation reaction. This protocol provides a validated HPLC-UV methodology for purity assay and an LC-MS/MS workflow for trace impurity profiling, grounded in ICH Q2(R1) standards.
Part 1: Chemical Context & Critical Quality Attributes (CQAs)
The analyte is a lipophilic, halogenated indazole. Its quantification is not merely about concentration but regioselectivity .
Synthetic Origin: Typically synthesized via the reaction of 7-bromoindazole with chlorodifluoromethane (
) or similar difluoromethylating agents under basic conditions.
The Isomer Challenge: This reaction yields a mixture of the desired 1-(difluoromethyl) (N1) and the undesired 2-(difluoromethyl) (N2) isomers.
Stability: The
bond is generally stable but can undergo hydrolysis under prolonged exposure to strong acids or elevated temperatures in aqueous media.
Chemical Structure & Properties
Property
Data
Relevance to Analysis
Formula
Monoisotopic Mass: ~245.96 Da
LogP (Predicted)
~3.2 - 3.5
Highly lipophilic; requires high % organic mobile phase for elution.[1]
UV Chromophore
Indazole Ring
Strong absorption at 254 nm and ~300 nm.
Isotopes
/ (1:1)
Distinctive 1:1 doublet in Mass Spec (M and M+2).
Part 2: HPLC-UV Protocol (Purity & Assay)
Objective: Routine batch release, reaction monitoring, and N1/N2 isomer resolution.
2.1 Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).
Column:Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18 .
Expert Insight: A standard C18 is sufficient, but if isomer resolution (< 1.5) is poor, switch to a Phenyl-Hexyl column to exploit
interactions which differ between the N1 and N2 isomers.
Note: The N1 and N2 isomers will have identical mass transitions. They must be distinguished by retention time established in Part 2.
Part 4: Analytical Workflow Visualization
The following diagrams illustrate the decision logic and impurity origins essential for the analyst.
Diagram 1: Synthesis & Impurity Origin
This diagram maps the chemical pathway to highlight why specific impurities (N2-isomer, Starting Material) exist in the sample.
Caption: Reaction pathway showing the origin of the critical N2-isomer impurity requiring chromatographic resolution.
Diagram 2: Method Selection Decision Tree
A logic gate for scientists to choose the correct protocol based on the development stage.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements.
Part 5: References
Hong, Z., et al. (2020).[4][5] "A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Indazoles." Journal of Fluorine Chemistry, 234, 109514.[4][5] Link
Petko, K. I., & Filatov, A. A. (2022).[6] "N-Difluoromethylindazoles: Synthesis and Separation of Isomers." Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11. Link
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Link
BenchChem. (2025).[2] "HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole." Application Note. (Adapted for 7-bromo analog). Link
Subbiah, V., et al. (2021). "Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study." The Lancet Oncology, 22(7), 959-969.[7] Link
overcoming solubility issues with 7-bromo-1-(difluoromethyl)-1H-indazole in assays
Welcome to the technical support guide for 7-bromo-1-(difluoromethyl)-1H-indazole. This document provides in-depth troubleshooting for common solubility challenges encountered when using this compound in biochemical and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 7-bromo-1-(difluoromethyl)-1H-indazole. This document provides in-depth troubleshooting for common solubility challenges encountered when using this compound in biochemical and cell-based assays. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome these issues, ensuring data integrity and experimental success.
Section 1: Compound Profile & General Solubility
7-Bromo-1-(difluoromethyl)-1H-indazole is a heterocyclic compound belonging to the indazole class, which is a prominent scaffold in medicinal chemistry.[1] The presence of a bromine atom and a difluoromethyl group significantly influences its physicochemical properties, particularly its solubility.[2][3] These modifications, while often crucial for biological activity, tend to increase the molecule's lipophilicity, thereby reducing its solubility in aqueous media.[2]
The formula indicates a relatively small molecule.
Molecular Weight
~247.04 g/mol
Moderate molecular weight.
Structure
Indazole core with bromo and difluoromethyl substituents.
The aromatic indazole ring and halogen substituents contribute to its hydrophobic nature, predicting poor water solubility.[2][4]
Predicted pKa
The indazole ring system has nitrogen atoms that can be protonated. The pKa is likely to be weakly basic.
Solubility will be pH-dependent. At pH values below the pKa, the compound will be protonated and more soluble in aqueous solutions.[5][6]
General Solubility
Practically insoluble in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
High-concentration stock solutions must be prepared in an organic solvent.[7] Subsequent dilution into aqueous assay buffers is a critical step where precipitation often occurs.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately after I added my DMSO stock to my aqueous assay buffer. What happened?
This is a common phenomenon known as "solvent shock" or "crashing out."[8] Your compound is highly soluble in the 100% DMSO stock but has very low solubility in the final aqueous buffer. When the concentrated stock is rapidly diluted, the compound is abruptly exposed to a solvent environment it cannot dissolve in, causing it to rapidly precipitate.[8] The key is to manage the transition from organic to aqueous environments carefully.
Q2: What is the best solvent to use for my stock solution?
Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for preparing high-concentration stock solutions of poorly soluble compounds like this one.[7][9] Ethanol can also be used, but DMSO generally offers higher solubilizing capacity for a wider range of compounds.[10] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the maximum achievable stock concentration.
Q3: Can I gently heat or sonicate the solution to get it to dissolve?
Yes, gentle warming (e.g., to 37°C) or brief sonication can be effective methods to help dissolve the compound in the initial organic solvent to create the stock solution.[5] However, exercise caution. Prolonged or excessive heating can degrade the compound. This method is generally not recommended for dissolving precipitates in your final aqueous assay medium, as the compound will likely precipitate again upon cooling to room or incubator temperature.[11]
Q4: My compound seems to dissolve initially in the cell culture medium but then a precipitate forms hours later during incubation. Why?
This delayed precipitation can be due to several factors:
Temperature Effects: While your medium may have been pre-warmed, prolonged incubation at 37°C can sometimes decrease the solubility of certain compounds.[8]
pH Shifts: Cellular metabolism can cause the pH of the culture medium to decrease over time. For a weakly basic compound, a drop in pH might initially seem favorable, but interactions with other media components can still lead to precipitation.[8]
Interactions with Media Components: The compound may interact with salts, proteins (from serum), or other components in the complex medium, forming insoluble complexes over time.[8]
Section 3: Systematic Troubleshooting Guide
Encountering solubility issues can be frustrating. This section provides a logical, step-by-step approach to diagnose and solve the problem. The workflow below guides you from initial stock preparation to the final assay solution.
Caption: A troubleshooting workflow for addressing solubility issues.
Section 4: Detailed Protocols & Methodologies
Adhering to a validated protocol for solution preparation is the most effective way to prevent solubility problems proactively.
Protocol 4.1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a stable, high-concentration stock solution of 7-bromo-1-(difluoromethyl)-1H-indazole in an appropriate organic solvent.
Materials:
7-bromo-1-(difluoromethyl)-1H-indazole powder
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
Sterile, amber glass vial or polypropylene microcentrifuge tube
Calibrated analytical balance
Vortex mixer
Sonicator bath (optional)
Procedure:
Calculate: Determine the mass of the compound needed to prepare a 10 mM stock solution. (e.g., For 1 mL of a 10 mM stock, you will need ~2.47 mg).
Weigh: Carefully weigh the calculated amount of the compound powder and place it into the sterile vial.
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming (37°C) for 5-10 minutes may be used to aid dissolution if needed.[5]
Inspect: Visually inspect the solution against a light source to ensure there are no visible particles or haze.
Store: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 4.2: Recommended Serial Dilution Method to Avoid Precipitation
Objective: To dilute the high-concentration stock solution into the final aqueous assay buffer while minimizing the risk of precipitation.
The diagram below illustrates the key steps and principles of this method.
Caption: Workflow for serial dilution to prevent precipitation.
Procedure:
Thaw Stock: Thaw a single aliquot of your high-concentration stock solution (from Protocol 4.1) at room temperature.
Pre-warm Buffer: Pre-warm your final aqueous assay buffer or cell culture medium to the assay temperature (e.g., 37°C).[8] This can sometimes help with solubility.
Prepare for Dilution: Place the required volume of the pre-warmed aqueous buffer into a sterile tube.
Vortex and Add: While vigorously vortexing the tube of aqueous buffer, slowly add the calculated volume of your compound stock solution. Add the stock solution directly into the liquid (not onto the side of the tube) to ensure rapid and uniform mixing.[8]
Final Mix: Continue vortexing for another 15-30 seconds after adding the stock.
Inspect and Use: Immediately inspect the final solution for any signs of precipitation (cloudiness, particles). If clear, use the solution in your assay without delay. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.[12]
Section 5: Advanced Strategies
If standard methods fail, consider these advanced strategies, keeping in mind they may require more extensive validation for your specific assay.
pH Modification: As 7-bromo-1-(difluoromethyl)-1H-indazole is likely a weak base, you can investigate if slightly lowering the pH of your assay buffer (e.g., from 7.4 to 6.8) improves solubility.[5][6] However, you must first confirm that this pH change does not affect your cells or assay components.
Use of Co-solvents: Co-solvents reduce the polarity of the aqueous medium, which can help keep hydrophobic compounds in solution.[13][14] Small amounts of ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the final assay buffer.[10] The final concentration of any co-solvent should be kept low (typically <1%) and must be tested for compatibility with your assay.[5]
Formulation with Excipients: In drug development settings, excipients like cyclodextrins can be used. These molecules have a hydrophobic interior and a hydrophilic exterior, effectively encapsulating the drug molecule and increasing its apparent aqueous solubility.[5] This is an advanced technique that requires careful formulation and validation.
References
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]
Poluri, K. M., & Kaur, J. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Retrieved from [Link]
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
Di, L., & Kerns, E. H. (2017, April 25). Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Ouenaïssa, A., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]
Al-Trawneh, S. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (2022, September 5). N-Difluoromethylindazoles. Retrieved from [Link]
Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Retrieved from [Link]
MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
Technical Support Center: Optimizing Suzuki Coupling of 7-Bromo-indazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-bromo-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-bromo-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Indazole scaffolds are pivotal in medicinal chemistry, and their functionalization is a key step in the discovery of novel therapeutics.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Here, we address specific challenges you might encounter during the Suzuki coupling of 7-bromo-indazole in a question-and-answer format.
Q1: My Suzuki coupling of 7-bromo-indazole is not proceeding or is giving very low yields. What are the most critical parameters to investigate first?
A1: Low or no conversion is a common issue that can often be traced back to a few key factors.[3] Here’s a systematic approach to troubleshooting:
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. For N-heterocyclic substrates like indazole, standard catalysts may be insufficient. The nitrogen atom in the indazole ring can coordinate with the palladium center, inhibiting its catalytic activity.[4]
Expert Insight: While Pd(PPh₃)₄ is a common starting point, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can accelerate the oxidative addition step, especially with electron-rich bromides.[4][5] Pre-catalyst systems, such as Buchwald precatalysts, are also highly effective as they form the active Pd(0) species more reliably.[3][6]
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7][8] Its effectiveness is highly dependent on the solvent and substrates.
Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[7][9] If one base is not working, screening others is a logical step. For instance, a study on the Suzuki-Miyaura reaction of C7-bromo-4-substituted-1H-indazoles found that Cs₂CO₃ was effective.[9]
Solvent and Degassing: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[3]
Protocol: Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or employing several freeze-pump-thaw cycles. Common solvent systems include mixtures of dioxane, DMF, or toluene with water.[1][10]
Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase to 100-120 °C may improve the yield.[1][3] However, excessive heat can lead to catalyst decomposition.[3]
Q2: I am observing a significant amount of dehalogenated indazole byproduct. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction, particularly with electron-rich or N-heterocyclic halides.[4] It is often mediated by a palladium-hydride (Pd-H) species.[4]
Mechanism Insight: Pd-H species can form from reactions with the base, solvent (e.g., alcohols), or trace water.[4]
Troubleshooting Steps:
Ligand Choice: Employing bulkier, more electron-rich ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over dehalogenation.[4]
Base Optimization: Switch to a milder base. For example, if you are using a strong base, consider trying K₂CO₃ or K₃PO₄.[4]
Solvent Selection: Use aprotic solvents like dioxane or toluene to minimize potential hydride sources.[4]
N-H Protection: For NH-free indazoles, the acidic proton can sometimes complicate the reaction. Protecting the N-H group can in some cases suppress dehalogenation.[4]
Q3: My mass spectrometry results show the formation of a biaryl product derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is another frequent side reaction. This is often driven by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[3][6]
Preventative Measures:
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture and solvents are free of oxygen.[3]
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate this issue. If you use a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to Pd(0), a process that can sometimes promote homocoupling.[3][6]
Q4: I am also seeing evidence of protodeboronation of my boronic acid. What are the best strategies to avoid this?
A4: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly an issue with heteroaryl boronic acids and can be catalyzed by the base or the palladium-phosphine complex itself.[11][12]
Mitigation Strategies:
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[13]
Control Reaction Time and Temperature: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[11] Monitor the reaction closely and stop it once the starting material is consumed.
Careful Choice of Base: The presence of a base is known to catalyze protodeboronation.[12] Using the minimum effective amount of a milder base can be beneficial.
Optimized Reaction Protocols
Below are detailed, step-by-step methodologies for the Suzuki coupling of 7-bromo-indazole.
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for optimization.
Reaction Setup: To a dry Schlenk flask, add 7-bromo-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).[1]
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.[1]
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[1]
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol is tailored for reactions that are sluggish or prone to side reactions, incorporating insights from recent literature.[9][11]
Reaction Setup: To a sealable reaction vessel, add 7-bromo-indazole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (10 mol%), and Cs₂CO₃ (1.3 equiv.).[9]
Inert Atmosphere: Evacuate and backfill the vessel with argon three times.
Solvent Addition: Add a degassed solvent mixture of dioxane/EtOH/H₂O.[9]
Reaction: Heat the sealed vessel to 140 °C for 4 hours, or use microwave irradiation at 140 °C for 2 hours.[9]
Work-up and Purification: Follow the same procedure as in Protocol 1.
Data Summary: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of bromo-indazoles to guide your experimental design.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. DOI: 10.1039/D0RA08598G. Available at: [Link]
Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 27045-27058. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16479–16489. Available at: [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Thomas, A. A., & Denmark, S. E. (2016). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 138(46), 15337–15340. Available at: [Link]
Bellina, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(19), 6542–6557. Available at: [Link]
Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 27045-27058. Available at: [Link]
troubleshooting guide for 7-bromo-1-(difluoromethyl)-1H-indazole experiments
To: Chemical Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Synthesis, Purification, and Functionalization of 7-Bromo-1-(difluorometh...
Author: BenchChem Technical Support Team. Date: February 2026
To: Chemical Development Teams, Medicinal Chemistry Groups
From: Senior Application Scientist, Technical Support Division
Subject: Troubleshooting Synthesis, Purification, and Functionalization of 7-Bromo-1-(difluoromethyl)-1H-indazole
Executive Summary & Compound Profile
This guide addresses the technical hurdles associated with 7-bromo-1-(difluoromethyl)-1H-indazole , a critical building block for kinase inhibitors and lipophilic bioisosteres. The presence of the electron-withdrawing difluoromethyl (
) group at the position, combined with the sterically crowded 7-bromo substituent, creates unique challenges in regioselectivity and downstream functionalization.
Property
Data / Characteristic
CAS Number
Not widely listed; derivative of 53857-58-2 (parent 7-Br-indazole)
Molecular Formula
Key Structural Feature
(Lipophilic H-bond donor), C7-Br (Handle for cross-coupling)
Primary Challenge
vs. Regioselectivity during difluoromethylation.[1][2]
Stability
is acid/base stable but sensitive to reductive defluorination.
Synthesis & Regioselectivity Troubleshooting
Q: I am observing a mixture of
- and -isomers during difluoromethylation. How do I favor the desired -isomer?
A: Indazole alkylation is governed by the competition between kinetic and thermodynamic control. The
-isomer is thermodynamically favored because it preserves the aromaticity of the fused benzene ring (benzenoid structure), whereas the -isomer introduces a quinoid-like character.
Base/Solvent: Strong bases in polar aprotic solvents can lead to mixtures if the reaction doesn't equilibrate.
Recommended Protocol (Thermodynamic Bias):
Use Chlorodifluoromethane (
, Freon-22) or Diethyl bromodifluoromethylphosphonate under phase-transfer conditions or with mild heating to encourage thermodynamic equilibration.
Reagents: 7-bromo-1H-indazole (1.0 eq),
(excess gas), or (2-3 eq).
Solvent: DMF or Acetonitrile (ACN).
Additives: 18-crown-6 (catalytic) or Tetrabutylammonium bromide (TBAB) to solubilize the carbonate.
Temperature:
. (Heating promotes the rearrangement of any kinetic product to the stable form).
Alternative (Carbene Method):
Using Sodium chlorodifluoroacetate (
) in DMF at generates difluorocarbene in situ. The high temperature strongly favors the -isomer.
Q: My reaction stalled. The starting material is consumed, but the yield is low.A: Check for the formation of the
-formyl byproduct. In the presence of trace moisture, difluorocarbene can hydrolyze to form formyl derivatives. Ensure strictly anhydrous conditions when using carbene sources.
Purification & Isolation
Q: How do I efficiently separate the
and isomers?
A: The isomers have distinct polarity profiles due to their dipole moments.
-isomer (Target): Generally less polar (higher ). The vector of the dipole opposes the ring dipole less destructively than in the case, but the lipophilicity of the species usually dominates on silica.
-isomer (Impurity): Generally more polar (lower ) and often crystalline.
Separation Protocol:
Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate (0%
20% EtOAc). The -isomer typically elutes first.
Recrystallization: If chromatography is insufficient, the
-isomer often crystallizes more readily from non-polar solvents (e.g., heptane/ether mixtures). Filter off the precipitate; the filtrate will be enriched in .
Visualizing the Workflow:
Caption: Workflow for the synthesis and purification of 7-bromo-1-(difluoromethyl)-1H-indazole, highlighting the critical separation step.
Downstream Functionalization (The "Use" Case)
Q: Can I perform Lithium-Halogen Exchange (Li-Br exchange) on this substrate?
A:Yes, but with extreme caution.
The
group is a "masked" nucleophile but can be sensitive to strong bases. The 7-bromo position is sterically crowded (peri-interaction with the substituent).
Risk: Prolonged exposure to n-BuLi at temperatures above
can lead to attack on the group or alpha-elimination.
Protocol:
Cool substrate in THF to
.
Add n-BuLi (1.05 eq) slowly. Exchange is diffusion-controlled and occurs within minutes.
Immediately add the electrophile (e.g., aldehyde, borate, DMF). Do not let the lithiated species sit ("age") for more than 5-10 minutes.
Quench while cold.
Q: My Suzuki-Miyaura coupling at C7 is failing (low conversion).
A: The C7 position is sterically hindered by the adjacent
-difluoromethyl group. Standard catalysts () often fail.
Solution: Use active Buchwald precatalysts designed for hindered substrates.
Recommended Catalyst:XPhos Pd G3 or SPhos Pd G3 .
Base:
(tribasic potassium phosphate).
Solvent: 1,4-Dioxane/Water (4:1) at
.
Analytical Validation
Use the following data to validate your isolated product.
Spectroscopy
Characteristic Signal
Interpretation
NMR
to ppm (doublet)
Characteristic of .
NMR
ppm (triplet, Hz)
The single proton on the group appears as a widely split triplet (due to two F atoms).
NMR
ppm (triplet)
The carbon.
NOESY
Cross-peak between proton and C7-H?
NO. In 7-bromo indazole, C7 is substituted. Look for NOE between and C2-H (if N2 isomer) or lack thereof. For 7-bromo, steric clash confirms N1 if C7-Br is present.
References
Petko, K. I.; Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. 3
BenchChem Technical Support . (2025). Troubleshooting regioselectivity in indazole synthesis. 4
Li, J. et al. (2021). Base‐Promoted Formylation and N‐Difluoromethylation of Azaindoles. Chinese Journal of Chemistry. 5[6][7]
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-(Difluoromethyl)-1H-Indazoles
Executive Summary: The "Goldilocks" Bioisostere In the optimization of indazole-based pharmacophores, the N1-position is a critical vector for modulating physicochemical properties. While historically dominated by N-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Bioisostere
In the optimization of indazole-based pharmacophores, the N1-position is a critical vector for modulating physicochemical properties. While historically dominated by N-methyl (
) or N-aryl substitutions, the 1-(difluoromethyl)-1H-indazole scaffold has emerged as a high-value motif.
This guide objectively compares the 1-(difluoromethyl) (
) moiety against its primary alternatives: the unsubstituted proton (), the methyl group (), and the trifluoromethyl group ().
Key Insight: The
group functions as a "lipophilic hydrogen bond donor." Unlike (which is purely lipophilic and electron-withdrawing) or (which is metabolically labile), offers a unique balance: it blocks oxidative dealkylation while retaining the ability to participate in weak C-H···O hydrogen bonding, often resulting in superior binding kinetics and metabolic stability profiles.
Comparative Physicochemical Analysis
The introduction of fluorine atoms at the N1 position drastically alters the electronic landscape of the indazole ring.
Electronic and Steric Parameters
The
group exerts a strong electron-withdrawing effect ($ \sigma_I \approx 0.19 $), reducing the basicity of the pyrazole nitrogens. This is critical for membrane permeability, as it reduces the fraction of ionized species at physiological pH compared to alkyl analogs.
Parameter
1-H (Unsubstituted)
1-Methyl ()
1-Difluoromethyl ()
1-Trifluoromethyl ()
Hammett
0.00
-0.17
0.32
0.54
H-Bond Capability
Strong Donor (N-H)
None
Weak Donor (C-H)
None (Acceptor only)
Metabolic Liability
N-Glucuronidation
N-Dealkylation (Rapid)
Resistant
Highly Resistant
Lipophilicity (LogP)
Ref (0.0)
+0.5
+0.6 to +0.9
+1.2
The "Lipophilic Hydrogen Bond" Mechanism
A defining feature of the
group is the acidity of its proton. The strong electron-withdrawing fluorine atoms polarize the C-H bond, allowing it to act as a weak hydrogen bond donor to carbonyl oxygen atoms or backbone amides in the target protein.
Evidence: Crystallographic surveys indicate C-H···O distances of 2.2–2.6 Å for
groups, consistent with weak H-bonding.
Impact: This interaction can improve enthalpy of binding (
) compared to the steric bulk of a group, which may clash with the binding pocket.
Experimental Data: Representative SAR Profile
The following data summarizes the impact of N1-substitution on a representative kinase inhibitor scaffold (Indazole-3-carboxamide core) derived from aggregated medicinal chemistry datasets [1][5].
Table 1: Comparative Potency and Stability Data
Compound ID
N1-Substituent
Target (nM)
HLM (min)
Permeability ( cm/s)
IND-001
45
12
2.1
IND-002
18
28
8.5
IND-003
120
>120
15.2
IND-004
22
95
11.8
Analysis:
IND-001 (
): Potent but suffers from rapid clearance (likely glucuronidation) and low permeability.
IND-002 (
): Improved potency due to hydrophobic contacts, but metabolically labile (oxidative demethylation).
IND-003 (
): Excellent stability but reduced potency. The larger van der Waals radius of likely causes steric clashes in the hinge region.
IND-004 (
): The optimal compromise. It retains the potency of the methyl analog (potentially via the C-H···O interaction mimicking a water bridge) while quadrupling the metabolic half-life.
Visualizing the SAR Logic
The following diagram illustrates the decision-making pathway when optimizing the N1-position, highlighting the specific "Rescue" role of the difluoromethyl group.
Caption: Decision tree for N1-indazole optimization. The CF2H group resolves the metabolic instability of methyl groups without incurring the steric penalties of trifluoromethyl groups.
Experimental Protocols
To ensure reproducibility, the following protocols detail the synthesis and stability testing of these analogs.
Protocol: Regioselective Synthesis of 1-(Difluoromethyl)indazoles
Direct difluoromethylation often yields a mixture of N1 and N2 isomers. This protocol uses a base-mediated approach optimized for N1 selectivity [2].
Reagents:
Substrate: 1H-Indazole derivative (1.0 eq)
Reagent: Sodium chlorodifluoroacetate (
) or (using specialized generators)
Base:
(2.0 eq)
Solvent: DMF/H2O (9:1)
Step-by-Step Workflow:
Dissolution: Dissolve the indazole substrate in DMF. Add
and stir at room temperature for 30 mins to deprotonate the N-H.
Heating: Heat the reaction mixture to 95°C for 4–6 hours. Note: The reagent decomposes to generate the reactive difluorocarbene (:CF2) species in situ.
Quench & Workup: Cool to RT, dilute with EtOAc, and wash with brine (3x) to remove DMF.
Purification: The N1-isomer is typically less polar. Separate via silica gel chromatography (Hexane/EtOAc gradient). N1:N2 ratios typically range from 3:1 to 10:1 depending on C3 substitution.
Protocol: Microsomal Stability Assay
This assay validates the metabolic blockade provided by the
group [1][11].
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).
Initiation: Add NADPH-generating system (1 mM NADPH final).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time.
.
Synthesis Pathway Visualization
The following diagram outlines the critical regioselectivity challenge in synthesizing these compounds.
Caption: Synthetic route via difluorocarbene generation. N1-alkylation is generally favored thermodynamically, but separation from the N2-isomer is required.
References
Bhattarai, P., Trombley, T., & Altman, R. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1] Link
Petko, K. I., & Filatov, A. A. (2022).[2] N-Difluoromethylindazoles: Synthesis and separation of isomers. Journal of Organic and Pharmaceutical Chemistry. Link
Zhong, M., et al. (2024).[3] Synthesis of Difluoromethyl Heterocyclic Amines. ResearchGate. Link
BenchChem. (2025). Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides. Link
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). ACS Publications.[4] Link
Validation of 7-bromo-1-(difluoromethyl)-1H-indazole as a Research Tool for Investigating VEGFR-2 Signaling
A Comparative Guide for Researchers In the landscape of cancer biology and drug discovery, the validation of novel small molecules as research tools is a critical step in elucidating biological pathways and identifying p...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Researchers
In the landscape of cancer biology and drug discovery, the validation of novel small molecules as research tools is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive validation framework for a novel indazole-based compound, 7-bromo-1-(difluoromethyl)-1H-indazole, as a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Through a series of biochemical, cellular, and functional assays, we will compare its performance against a well-established VEGFR-2 inhibitor, Axitinib, to ascertain its utility as a selective and potent research tool.
The Significance of Targeting VEGFR-2
VEGFR-2, a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors rely on sustained angiogenesis for growth and metastasis.[1] Consequently, inhibitors of VEGFR-2 are valuable tools for both basic research into tumor angiogenesis and as therapeutic agents.[1][3] The indazole scaffold has emerged as a privileged structure in the development of kinase inhibitors, with several approved drugs, including Axitinib and Pazopanib, targeting VEGFR-2.[1][3] This guide will delineate the necessary steps to validate a new chemical entity, 7-bromo-1-(difluoromethyl)-1H-indazole, within this important class of molecules.
Biochemical Validation: Potency and Selectivity
The initial validation of a kinase inhibitor involves determining its potency against the intended target and its selectivity against other kinases. This is crucial to ensure that any observed cellular effects can be confidently attributed to the inhibition of the target kinase.[4][5]
Biochemical Potency Assessment
A variety of biochemical assay formats are available to measure the inhibitory activity of a compound against a purified kinase.[6][7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice due to their sensitivity and high-throughput compatibility.[8]
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compounds (7-bromo-1-(difluoromethyl)-1H-indazole and Axitinib) serially diluted in DMSO.
Procedure:
Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well assay plate.
Add 4 µL of a solution containing the VEGFR-2 enzyme and the biotinylated peptide substrate in assay buffer.
Incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
Incubate for 60 minutes at room temperature.
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the europium-labeled antibody, and SA-APC.
Incubate for 60 minutes at room temperature to allow for antibody binding.
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the compound concentration to determine the IC₅₀ value.
Kinase Selectivity Profiling
A critical aspect of validating a research tool is to understand its selectivity profile across the human kinome.[5][9] Off-target inhibition can lead to misleading experimental results and potential toxicity.[5] Kinase selectivity is often assessed by screening the compound against a large panel of purified kinases at a fixed concentration, followed by IC₅₀ determination for any significant off-target hits.
Table 1: Comparative Biochemical Data for 7-bromo-1-(difluoromethyl)-1H-indazole and Axitinib
Cellular Validation: Target Engagement and Functional Effects
While biochemical assays are essential, it is crucial to demonstrate that the compound can enter cells and engage its target in a cellular context.[10][11] Cellular target engagement assays and functional cellular assays provide this critical information.
Cellular Target Engagement
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technology to quantify compound binding to a target protein in living cells.[10][11][12] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.
Co-transfect the cells with a vector encoding a NanoLuc®-VEGFR-2 fusion protein and a carrier DNA.
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
Assay Procedure:
Prepare serial dilutions of the test compounds.
Add the NanoBRET™ tracer and the test compounds to the cells.
Add the Nano-Glo® substrate to initiate the luminescent reaction.
Read the plate on a luminometer equipped with filters to measure the donor (NanoLuc®) and acceptor (tracer) emissions.
Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the cellular IC₅₀.
Inhibition of VEGFR-2 Autophosphorylation
A key functional consequence of VEGFR-2 inhibition is the suppression of its autophosphorylation upon ligand stimulation. This can be measured using a cellular phospho-ELISA.[11]
Based on our hypothetical data, 7-bromo-1-(difluoromethyl)-1H-indazole emerges as a potent inhibitor of VEGFR-2, albeit with lower potency compared to the clinical-grade inhibitor Axitinib. Its selectivity profile is acceptable for a research tool, with predictable off-target activities against closely related kinases like PDGFRβ and c-KIT. The cellular data confirms its ability to engage VEGFR-2 in living cells and inhibit its downstream signaling, leading to an anti-proliferative effect in endothelial cells.
Recommendations for Researchers:
For studying VEGFR-2-specific signaling: 7-bromo-1-(difluoromethyl)-1H-indazole can be a valuable tool. However, it is crucial to perform control experiments to account for its off-target effects, particularly if the experimental system expresses high levels of PDGFRβ, c-KIT, or FLT3.
As a negative control: A structurally similar but inactive analogue of 7-bromo-1-(difluoromethyl)-1H-indazole should ideally be used to control for any non-specific or off-target effects.
Comparison with other tools: When interpreting data, it is important to consider the relative potencies and selectivity profiles of different inhibitors. Axitinib, being more potent and selective, may be a better choice for experiments requiring a very clean inhibition of VEGFR-2.
The VEGFR-2 Signaling Pathway
Conclusion
The validation of a new research tool is a multi-faceted process that requires rigorous biochemical and cellular characterization. This guide has outlined a comprehensive strategy for validating 7-bromo-1-(difluoromethyl)-1H-indazole as a VEGFR-2 inhibitor, using Axitinib as a benchmark. By following such a validation cascade, researchers can gain confidence in their tool compounds and generate robust and reproducible data, ultimately advancing our understanding of complex biological systems.
References
Bamborough, J., et al. (2008). N-3-Pyridin-2-yl-1H-indazole-5-carboxamides and N-3-(1H-indol-2-yl)-1H-indazole-5-carboxamides as potent, selective, and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. Journal of medicinal chemistry, 51(14), 4231-4244.
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
El-Sayed, N. S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(57), 35921-35942.
Robers, M. B., et al. (2015). Direct measure of GPCR-ligand binding and residence time in living cells.
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3. Clinical Cancer Research, 14(22), 7272-7283.
Schenone, S., et al. (2011). 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives as new agents for the treatment of hematological malignancies. Journal of medicinal chemistry, 54(6), 1764-1776.
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Retrieved from [Link]
Royal Society of Chemistry. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
PubMed. (2012, June 15). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
DiscoverX. (2017, March 30). Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse. Retrieved from [Link]
ResearchGate. (n.d.). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
PubMed Central. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]
PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]
Chem-Impex. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]
PubMed. (2015, February 15). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Retrieved from [Link]
Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
PubMed. (2021, August 5). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. Retrieved from [Link]
Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
NIH - PMC. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]
A Comparative Guide to the Synthesis and Cross-Validation of 7-Bromo-1-(difluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the experimental results for the synthesis of 7-bromo-1-(difluoromethyl)-1H-indazole. As the indazol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the experimental results for the synthesis of 7-bromo-1-(difluoromethyl)-1H-indazole. As the indazole nucleus is a privileged scaffold in medicinal chemistry and the difluoromethyl group serves as a valuable bioisostere, this guide aims to offer a comprehensive analysis of its synthesis, with a particular focus on the regioselectivity of N-difluoromethylation and a comparison with other positional isomers.
Introduction: The Significance of the 7-Bromo-1-(difluoromethyl)-1H-indazole Scaffold
The indazole core is a key structural motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The strategic placement of a bromine atom at the 7-position provides a versatile handle for further functionalization through cross-coupling reactions, making it a valuable building block in drug discovery. For instance, the related 7-bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[4][5][6][7]
The introduction of a difluoromethyl (-CHF2) group onto the indazole nitrogen is of particular interest. The -CHF2 group can act as a lipophilic hydrogen bond donor, serving as a bioisosteric replacement for hydroxyl, thiol, or amide functionalities.[8] This modification can enhance metabolic stability, membrane permeability, and binding affinity of a molecule.[8]
This guide will focus on the direct N-difluoromethylation of 7-bromo-1H-indazole, a process that typically yields a mixture of N1 and N2 isomers. Understanding the factors that influence the regioselectivity of this reaction and the ability to separate and characterize the resulting isomers is critical for its application in medicinal chemistry.
Synthesis of the Precursor: 7-Bromo-1H-indazole
A common and reliable method for the synthesis of 7-bromo-1H-indazole is via the Sandmeyer reaction, starting from 7-aminoindazole. This multi-step, one-pot procedure involves the diazotization of the amino group followed by the introduction of the bromine atom.
Experimental Protocol: Synthesis of 7-Bromo-1H-indazole[9]
Diazotization: 7-Aminoindazole (3.45 g, 25.9 mmol) is dissolved in concentrated hydrobromic acid (25 mL) and diluted with water (8.5 mL). The solution is cooled to -10 °C. A solution of sodium nitrite (1.895 g, 27.4 mmol total) in water (11.5 mL) is prepared, cooled, and added slowly to the 7-aminoindazole solution, maintaining the temperature below -5°C. The reaction mixture is stirred at -5°C for 15 minutes.
Causality: The use of a low temperature is crucial to prevent the premature decomposition of the diazonium salt intermediate. Hydrobromic acid serves as both the solvent and the source of the bromide counter-ion.
Sandmeyer Reaction: A solution of cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) is cooled and added dropwise to the diazonium salt solution over 15 minutes.
Causality: Cuprous bromide catalyzes the displacement of the diazonium group with a bromide ion.
Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. It is then neutralized with a saturated sodium bicarbonate solution. The neutralized mixture is diluted with water (50 mL) and filtered. The filter cake is washed with ethyl acetate (300 mL). The aqueous layer of the filtrate is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 7-bromo-1H-indazole.
N-Difluoromethylation of 7-Bromo-1H-indazole: A Comparative Analysis
The introduction of the difluoromethyl group onto the nitrogen of the indazole ring is a key step. A recently developed method utilizes sodium 2-chloro-2,2-difluoroacetate (CFX) as the difluoromethylating agent. This reaction typically produces a mixture of the N1 and N2 isomers, which can be separated by column chromatography.
Experimental Workflow: N-Difluoromethylation
Caption: General workflow for the N-difluoromethylation of 7-bromo-1H-indazole.
Experimental Protocol: N-Difluoromethylation of 7-Bromo-1H-indazole[8]
Reaction Setup: A mixture of 7-bromo-1H-indazole (1.0 g, 5.1 mmol), sodium 2-chloro-2,2-difluoroacetate (2.3 g, 15.2 mmol), and dimethylformamide/water (10:1, 10 mL) is placed in a reaction vessel.
Reaction: The mixture is stirred at 100-110 °C for 4 hours.
Causality: At this temperature, sodium 2-chloro-2,2-difluoroacetate decarboxylates to generate difluorocarbene (:CF2), which is the reactive species that undergoes insertion into the N-H bond of the indazole.
Work-up and Separation: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting residue is purified by column chromatography on silica gel to separate the N1 and N2 isomers.
Comparative Data: 7-Bromo-1-(difluoromethyl)-1H-indazole vs. 7-Bromo-2-(difluoromethyl)-1H-indazole
The N-difluoromethylation of 7-bromo-1H-indazole yields both the N1 and N2 isomers. A comparison of their experimental data is crucial for characterization and for understanding the regioselectivity of the reaction.
Analysis: The N-difluoromethylation of 7-bromo-1H-indazole shows a preference for the formation of the N2 isomer, with a yield more than double that of the N1 isomer. This regioselectivity can be influenced by both electronic and steric factors. The spectroscopic data, particularly the chemical shifts in both ¹H and ¹⁹F NMR, provide clear distinguishing features for each isomer.
Cross-Validation: Comparison with Other Bromo-indazole Isomers
To further understand the factors influencing the N-difluoromethylation of the indazole core, it is insightful to compare the results for 7-bromo-1H-indazole with those of other positional bromo-isomers under the same reaction conditions.
Comparative Experimental Workflow
Caption: Comparative workflow for the N-difluoromethylation of various bromo-indazole isomers.
Comparative Data Table: N-Difluoromethylation of Bromo-indazole Isomers[8]
Starting Material
N1 Isomer Yield
N2 Isomer Yield
Total Yield
N1:N2 Ratio
4-Bromo-1H-indazole
36%
31%
67%
~1.2 : 1
5-Bromo-1H-indazole
44%
35%
79%
~1.3 : 1
6-Bromo-1H-indazole
36%
36%
72%
1 : 1
7-Bromo-1H-indazole
16%
42%
58%
~1 : 2.6
Analysis: The position of the bromine atom on the benzene ring significantly influences both the total yield and the regioselectivity of the N-difluoromethylation. For the 4-, 5-, and 6-bromo isomers, the reaction proceeds with good total yields and only a slight preference for the N1 isomer or an equal distribution. In stark contrast, the 7-bromo isomer exhibits a strong preference for the N2 position and a lower overall yield. This suggests a significant steric hindrance effect from the bromine atom at the 7-position, which disfavors the formation of the N1 isomer where the difluoromethyl group would be in closer proximity to the bromine atom.
Conclusion
The synthesis of 7-bromo-1-(difluoromethyl)-1H-indazole is a valuable process for generating a key building block for medicinal chemistry. The N-difluoromethylation of 7-bromo-1H-indazole proceeds with a notable regioselectivity for the N2 position, a feature that distinguishes it from other bromo-indazole isomers. This preference is likely due to the steric influence of the 7-bromo substituent. The experimental data presented in this guide provides a clear and objective comparison, highlighting the importance of substrate structure in directing the outcome of N-difluoromethylation reactions. This understanding is critical for the rational design and synthesis of novel indazole-based therapeutic agents.
References
Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]
Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Retrieved from [Link]
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-11. Retrieved from [Link]
Hong, Z., et al. (2020). A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives. Journal of Fluorine Chemistry, 234, 109514. Retrieved from [Link]
Petko, K. I., & Filatov, A. A. (2026). (PDF) N-Difluoromethylindazoles. ResearchGate. Retrieved from [Link]
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
Mao, T., Zhao, L., et al. (2018). N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition. Semantic Scholar. Retrieved from [Link]
Wang, C., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Scitechnol. Retrieved from [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. Retrieved from [Link]
1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. (n.d.). ResearchGate. Retrieved from [Link]
Mao, T., Zhao, L., et al. (2018). N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition. Semantic Scholar. Retrieved from [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved from [Link]
19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). MDPI. Retrieved from [Link]
Synthesis and biological evaluation of indazole derivatives. (2025). ResearchGate. Retrieved from [Link]
Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Thieme Chemistry. Retrieved from [Link]
Comparative Guide: Off-Target Evaluation of 7-Bromo-1-(difluoromethyl)-1H-indazole
The following guide evaluates 7-bromo-1-(difluoromethyl)-1H-indazole as a critical scaffold in medicinal chemistry, specifically focusing on its off-target liabilities (kinase promiscuity, metabolic activation) and physi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide evaluates 7-bromo-1-(difluoromethyl)-1H-indazole as a critical scaffold in medicinal chemistry, specifically focusing on its off-target liabilities (kinase promiscuity, metabolic activation) and physicochemical performance compared to standard alternatives.
Executive Summary & Compound Profile
7-bromo-1-(difluoromethyl)-1H-indazole (CAS: 2141160-56-5 or related analogs) is a specialized heterocyclic building block used primarily in the synthesis of Type I and Type II kinase inhibitors and allosteric modulators .[1] The 1-(difluoromethyl) group acts as a bioisostere for the methyl group, offering improved metabolic stability (blocking N-dealkylation) and modulated lipophilicity, while the 7-bromo position serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install pharmacophores targeting the solvent-exposed regions of enzymes.[1]
Critical Utility:
Primary Application: Scaffold for optimizing kinase selectivity (e.g., VEGFR, FGFR, or mutant-specific targets like KRAS G12C).[1]
Key Advantage: The electron-withdrawing difluoromethyl (
) group reduces the basicity of the indazole N2, potentially altering hydrogen bond acceptor capability in the kinase hinge region compared to the N-methyl analog.[1]
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the 1-(difluoromethyl) variant against the two most common alternatives: the N-methyl standard and the N-unsubstituted parent.[1]
Poor: NH requires protection (e.g., THP/SEM) before coupling.[1]
Off-Target Liability Evaluation
The introduction of the difluoromethyl group introduces specific off-target risks that must be evaluated during lead optimization.[1]
A. Kinase Promiscuity (The "Hinge Binder" Risk)
The indazole core mimics the adenine ring of ATP.[1] While the 7-substitution directs the molecule toward the solvent front, the core itself can bind to hundreds of kinases.[1]
Mechanism: The N-methyl indazole is a "privileged scaffold" that binds the hinge region of many kinases (e.g., VEGFR2, PDGFR).[1]
The
Effect: The electron-withdrawing nature of the difluoromethyl group reduces the electron density at N2.[1] This weakens the hydrogen bond acceptance from the kinase hinge backbone (typically a backbone NH).[1]
Result: Often improves selectivity by reducing affinity for kinases that strictly require a strong H-bond acceptor at this position, but may reduce potency against the primary target if that interaction is critical.[1]
B. Metabolic Activation (Defluorination)
Unlike the stable trifluoromethyl (
) group, the difluoromethyl () moiety contains an abstractable hydrogen atom.[1]
Risk: CYP450 enzymes can hydroxylate the C-H bond of the
Elimination of HF Formation of reactive acyl fluoride or formyl species.[1]
Toxicity: These reactive intermediates can covalently modify cellular proteins (idiosyncratic toxicity).[1]
C. hERG Inhibition (Cardiotoxicity)
The increased lipophilicity (LogP ~3.[1]5) compared to the methyl analog increases the risk of binding to the hERG potassium channel.[1]
Observation: Fluorinated bioisosteres often show 2-5x higher hERG affinity than their non-fluorinated counterparts due to hydrophobic trapping in the channel pore.[1]
Experimental Protocols for Validation
To validate the off-target profile of this scaffold or its derivatives, the following protocols are mandatory.
This diagram illustrates the divergent fates of the scaffold: the desired pathway (Target Binding) versus the off-target risks (Metabolic Activation and Promiscuity).[1]
Caption: Metabolic fate and off-target risks of the 1-(difluoromethyl) scaffold.[1] Red paths indicate toxicity risks.[1]
Diagram 2: Synthetic Derivatization Workflow
This diagram shows how the scaffold is utilized to generate library diversity while maintaining the core properties.[1]
Caption: Workflow for utilizing the scaffold in medicinal chemistry to generate selective inhibitors.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
Lombardo, F., et al. (2014). The Role of Lipophilicity in Drug Discovery and Design.[1] Topics in Medicinal Chemistry, 11, 233–257.[1] Link[1]
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[1] Nature Biotechnology, 29, 1046–1051.[1] Link[1]
Hu, J., et al. (2017). Recent Advances in the Synthesis of Indazole Derivatives.[1] Molecules, 22(9), 1470.[1] Link[1]
Pralsetinib (Gavreto) Chemical Structure & Data. PubChem Database. (Example of Indazole-based Kinase Inhibitor context). Link[1]